Product packaging for Isodecyl isooctyl adipate(Cat. No.:CAS No. 31474-57-4)

Isodecyl isooctyl adipate

Cat. No.: B167189
CAS No.: 31474-57-4
M. Wt: 398.6 g/mol
InChI Key: IHXYISPZQCLSIX-UHFFFAOYSA-N
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Description

Historical Perspectives on Adipate (B1204190) Esters in Polymer Science

The development and use of plasticizers date back over a century, with the initial drive being the need to modify the properties of early polymers like cellulose (B213188) nitrate. Over the last 60 years, tens of thousands of substances have been evaluated for their plasticizing capabilities, but only a small fraction, around 50, are in widespread commercial use today. wikipedia.org

Adipic acid itself became a commercially significant chemical with the advent of nylon 6,6 production in the 1930s. chemcess.com Subsequently, its esters found application as plasticizers. Di(2-ethylhexyl) adipate (DEHA), also known as dioctyl adipate (DOA), emerged as a standard and widely used adipate plasticizer, particularly valued for its ability to impart good flexibility at low temperatures. plasticisers.orgkinampark.com

The use of adipate esters grew as the demand for flexible PVC and other polymers expanded into various applications, including food packaging films, wire and cable insulation, and automotive components. sci-hub.seplasticisers.org The selection of specific adipate esters has often been a balance between performance requirements, such as low-temperature flexibility and low volatility, and economic considerations.

Evolution of Research Trajectories for Long-Chain Adipate Esters

Research into long-chain adipate esters has been driven by the continuous need for improved performance and the response to evolving regulatory landscapes concerning some classes of plasticizers. wikipedia.org A significant trend has been the move towards higher molecular weight plasticizers to enhance permanence, which translates to lower volatility and reduced migration from the polymer matrix. hallstarindustrial.com

The investigation of mixed esters, such as isodecyl isooctyl adipate, represents a more nuanced approach to tailoring plasticizer properties. By combining different alcohol chains, researchers can fine-tune the performance characteristics to meet specific application demands. For example, diisodecyl adipate (DIDA) is noted for its excellent low-temperature properties and good permanence, making it suitable for general-purpose films. The use of branched-chain alcohols like isodecanol (B128192) and isooctanol in the synthesis of adipates is a key area of development for achieving a desirable balance of properties. chemcess.com

More recent research has also explored the use of adipate esters in biodegradable and bio-based polymer systems, such as polylactic acid (PLA) and thermoplastic starch (TPS) blends. scielo.br In these applications, adipate esters like diisodecyl adipate have been shown to improve the mechanical properties of the bio-based sheets, reducing rigidity and increasing elongation. scielo.br The synthesis of adipate esters from bio-based sources is another active area of research, aiming to reduce the environmental footprint of these important industrial chemicals. plasticisers.org

Data and Research Findings

The performance of this compound and related long-chain adipates is best understood through the examination of their physical and chemical properties and their effects on polymer performance.

Table 1: Physical and Chemical Properties of Selected Adipate Esters

PropertyDiisooctyl AdipateDiisodecyl AdipateThis compound
CAS Number 1330-86-5 chemeo.com27178-16-1 chemeo.com31474-57-4 flavscents.com
Molecular Formula C22H42O4 chemeo.comC26H50O4 chemeo.comC24H46O4 flavscents.com
Molecular Weight ( g/mol ) 370.57426.68398.62 flavscents.com
Boiling Point (°C) ~417 (est.) univarsolutions.com-405.78 (est.) flavscents.com
Flash Point (°C) ~196 (est.) univarsolutions.com-~179.5 (est.) flavscents.com
Density (g/cm³ at 20°C) ~0.925 univarsolutions.com--

Note: Data for this compound is limited in publicly available literature. Some values are estimated.

Table 2: Performance Characteristics of Adipate Esters in Polymer Formulations

PlasticizerKey Performance AttributesTypical Applications
Di(2-ethylhexyl) adipate (DEHA/DOA) Excellent low-temperature flexibility, good heat stability. univarsolutions.comFood packaging films, PVC compounds. univarsolutions.comspecialchem.com
Diisononyl adipate (DINA) Good low-temperature resistance, light resistance. specialchem.comPVC, its copolymers, rubbers, carrier solvent for polyurethane systems. specialchem.com
Diisodecyl adipate (DIDA) Excellent low-temperature properties, good permanence, less volatile than DOA. General purpose films, low viscosity plastisols, PVC, various cellulose esters.
This compound Expected to have a balance of properties between DIDA and DIOA, offering good low-temperature performance and moderate permanence.Applications requiring a balance of flexibility, low-temperature performance, and permanence.

This table is a qualitative summary based on available literature.

The synthesis of these esters typically involves the esterification of adipic acid with the corresponding alcohols. For instance, diisooctyl adipate can be prepared by reacting adipic acid with isooctyl alcohol in the presence of a catalyst like sulfuric acid, followed by purification steps. google.com

Research has shown that adipate esters, in general, offer a favorable performance profile, particularly in applications where low-temperature flexibility is paramount. sci-hub.se They are often used in blends with other plasticizers to achieve a desired set of properties in the final product. The choice between different adipate esters, such as diisodecyl adipate and this compound, allows formulators to fine-tune the performance and cost of their polymer compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H46O4 B167189 Isodecyl isooctyl adipate CAS No. 31474-57-4

Properties

IUPAC Name

6-O-(6-methylheptyl) 1-O-(8-methylnonyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H46O4/c1-21(2)15-9-6-5-7-13-19-27-23(25)17-11-12-18-24(26)28-20-14-8-10-16-22(3)4/h21-22H,5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXYISPZQCLSIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)CCCCC(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067626
Record name Isodecyl isooctyl adipate
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Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

110-28-1, 31474-57-4, 68130-92-7
Record name 1-(6-Methylheptyl) 6-(8-methylnonyl) hexanedioate
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Record name 6-Methylheptyl 8-methylnonyl adipate
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Record name Hexanedioic acid, 1-isodecyl 6-isooctyl ester
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Record name Hexanedioic acid, mixed isodecyl and isooctyl esters
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Record name Hexanedioic acid, 1-isodecyl 6-isooctyl ester
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Record name Isodecyl isooctyl adipate
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Record name Isodecyl isooctyl adipate
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Record name 6-methylheptyl 8-methylnonyl adipate
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Synthetic Pathways and Process Optimization for Isodecyl Isooctyl Adipate

Esterification Reactions: Methodologies and Catalysis

The synthesis of isodecyl isooctyl adipate (B1204190), a mixed ester of adipic acid, is primarily achieved through esterification reactions. These processes involve the reaction of a carboxylic acid (adipic acid) with alcohols (isodecyl alcohol and isooctyl alcohol) or the transformation of a precursor ester. The two main methodologies employed are direct esterification and transesterification, each utilizing specific catalytic systems to optimize reaction rates and yields.

Direct Esterification of Adipic Acid with Branched-Chain Alcohols

Direct esterification is a fundamental and widely used method for producing adipate esters. penpet.comcir-safety.org This process involves the direct reaction of adipic acid with a stoichiometric excess of the desired branched-chain alcohols, in this case, a mixture of isodecyl alcohol and isooctyl alcohol, typically at elevated temperatures. cir-safety.org The reaction is reversible, and the removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the ester product. google.comgoogle.com

The general reaction can be represented as: Adipic Acid + Isodecyl Alcohol + Isooctyl Alcohol ⇌ Isodecyl Isooctyl Adipate + Water

The production of similar diesters, such as diisodecyl adipate and diisooctyl adipate, follows this same principle, reacting adipic acid with the corresponding alcohol. google.comgoogle.com For instance, the synthesis of diisodecyl adipate involves reacting adipic acid and isodecyl alcohol at reflux, with the reaction temperature maintained around 220°C by adjusting the pressure to facilitate water removal. google.com Similarly, the production of diisooctyl adipate involves the esterification of adipic acid with isooctyl alcohol. google.comnih.gov The synthesis of the mixed this compound would involve using a mixture of both isodecyl and isooctyl alcohols in the reaction with adipic acid.

To accelerate the rate of direct esterification, strong acid catalysts are commonly employed. These catalysts protonate the carbonyl oxygen of the adipic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

Sulfuric acid is a conventional and effective homogeneous catalyst for this process. google.com In a typical preparation, adipic acid, isooctyl alcohol, and a small quantity of concentrated sulfuric acid are heated in a reactor. google.comgoogle.com The reaction proceeds under boiling reflux conditions to continuously separate the water formed. google.com A patent describes a method where the weight ratio of adipic acid, isooctyl alcohol, and sulfuric acid is approximately 1:2.2:0.002-0.005. google.com Other traditional acid catalysts include p-toluene sulfonic acid and phosphorous acid. google.com While effective, these homogeneous acid catalysts can present challenges during product purification, often requiring neutralization and washing steps to remove the catalyst from the final ester product. google.com

Catalyst System Reactants Key Conditions Outcome Reference
Sulfuric AcidAdipic Acid, Isooctyl AlcoholWeight Ratio (Acid:Alcohol:Catalyst) = 1:2.2:0.002-0.005, Boiling RefluxProduction of Diisooctyl Adipate google.com
p-Toluene Sulfonic AcidPolyol, Carboxylic AcidElevated TemperaturesGeneral Polyol Ester Production google.com
Phosphorous AcidPolyol, Carboxylic AcidElevated TemperaturesGeneral Polyol Ester Production google.com

Both heterogeneous and homogeneous catalysts are utilized in the synthesis of adipate esters, each offering distinct advantages.

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, are widely used due to their high activity under mild conditions. rug.nl Organometallic compounds, particularly titanates like tetraisopropyl titanate and tetrabutyl titanate, are prominent examples. google.comdergipark.org.tr These catalysts are highly effective for the esterification of acids or anhydrides with alcohols. google.com For example, a chelated titanate catalyst (ATC-I) was used to synthesize diisodecyl adipate from adipic acid and isodecyl alcohol, maintaining a reflux temperature of 220°C. The catalyst was added after about 65% of the theoretical water was removed, leading to a final product with a very low acid number (0.02 mg KOH/g) after 60 minutes. google.com Rhenium-based complexes, such as MeReO₃, have also been explored, often in conjunction with a hydrogenation co-catalyst, for producing adipate esters from bio-based precursors like mucic acid. rsc.orgnih.gov

Heterogeneous Catalysis: Heterogeneous catalysts operate in a different phase from the reaction mixture, which simplifies their separation from the product, enabling easy recovery and recycling. researchgate.netmdpi.com This is a significant advantage in terms of process sustainability and cost-effectiveness. rsc.org Examples include solid acid catalysts like sulfonated zeolites (e.g., H-ZSM-5) and metal oxides. mdpi.com These materials provide acidic sites that drive the esterification reaction. mdpi.com For the synthesis of dialkyl adipates, ionic liquids based on sulfuric acid and triethylamine (B128534) have been shown to be effective, allowing for high yields (99%) and selectivities (>99%) under mild conditions (70-80°C). nih.gov The catalyst phase is immiscible with the ester product, facilitating simple separation. nih.gov Supported metal catalysts, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), are also used, particularly in integrated processes where esterification is combined with other transformations like hydrogenation. nih.gov However, conventional heterogeneous catalysts like Pd/C on their own have shown low selectivity for ester formation in certain carbonylation reactions. researchgate.net

Catalyst Type Example Catalyst Reactants Key Findings Reference
Homogeneous Chelated Titanate (ATC-I)Adipic Acid, Isodecyl AlcoholHigh reaction rate, low final acid number (0.02 mg KOH/g) at 220°C. google.com
Homogeneous Ir-ReOx/CMucic Acid, IsopropanolOne-step conversion to adipates with 63% yield without additives. rsc.org
Heterogeneous Ionic Liquid (Triethylamine & H₂SO₄)Adipic Acid, Butan-1-ol99% yield, catalyst recycled 10 times without loss of activity. nih.gov
Heterogeneous Sulfonated Zeolites (H-ZSM-5)General EsterificationStrong acidic sites, high thermal stability, reusable. mdpi.com
Acid-Catalyzed Esterification Systems

Transesterification Processes

Transesterification, or alcoholysis, is an alternative route to synthesize adipate esters. cir-safety.org This process involves the reaction of a precursor ester, typically a short-chain dialkyl adipate like dimethyl adipate (DMA) or diethyl adipate, with a higher molecular weight alcohol, such as isooctyl or isodecyl alcohol. nih.govnih.gov A low molecular weight alcohol (e.g., methanol) is displaced and removed to drive the reaction to completion. rsc.org This method is particularly useful for utilizing byproducts from industrial adipic acid production, where mixed dicarboxylic acids can be converted to their methyl esters for easier separation and subsequent use. rsc.orgnih.gov

The general reaction is: Dimethyl Adipate + Isodecyl Alcohol + Isooctyl Alcohol ⇌ this compound + Methanol (B129727)

The alcoholysis of a precursor ester, such as dimethyl adipate, with isooctyl and isodecyl alcohols is a key transesterification pathway. nih.govnih.gov In this equilibrium reaction, the alcohol moieties are exchanged. The synthesis of diisooctyl adipate (DOA) via alcoholysis uses dimethyl adipate and isooctanol as raw materials. rsc.orgnih.gov The process is catalyzed and driven by the removal of the methanol byproduct. rsc.org The reaction mechanism, when base-catalyzed, involves the formation of an alkoxide ion from the higher alcohol, which then attacks the carbonyl carbon of the precursor ester. mdpi.com For acid-catalyzed reactions, the carbonyl group is protonated, enhancing its reactivity towards the incoming alcohol. mdpi.com

Research has focused on developing novel catalysts to improve the efficiency, selectivity, and sustainability of transesterification for producing adipate esters.

Titanium-Based Catalysts: Novel titanium adipate catalysts have been developed that are non-toxic, thermally stable, and exhibit high catalytic activity. rsc.org These catalysts are prepared via an exchange reaction between an alkyl titanate and adipic acid. rsc.org In one study, a newly synthesized titanium adipate catalyst was used for the synthesis of diisooctyl adipate from dimethyl adipate and isooctanol. nih.gov The study optimized reaction conditions using response surface methodology, achieving a high ester exchange rate of 94.23%. The optimal conditions were found to be a catalyst dosage of 2.39%, an isooctanol to dimethyl adipate molar ratio of 2.55:1, and a reaction temperature of 117°C. nih.gov The solid nature of this catalyst also allows for it to be recycled. rsc.org

Enzymatic Catalysts: Lipases, particularly from sources like Candida antarctica, have been successfully used as catalysts for esterification and transesterification reactions. mdpi.comnih.gov These enzymatic catalysts operate under mild conditions and offer high selectivity. For instance, immobilized Candida antarctica lipase (B570770) B was used to synthesize dimethyl adipate from adipic acid and methanol, achieving a predicted maximum conversion of 97.6%. nih.gov While this study focused on the synthesis of the precursor ester, the principle of using lipases is applicable to the transesterification of that precursor with higher alcohols.

Other Novel Systems: Other catalyst systems explored for transesterification include various solid acid and base catalysts. mdpi.com Zinc-based catalysts, such as zinc acetate (B1210297), are effective in facilitating ester-exchange reactions. mdpi.com Magnetic catalysts, like alkali metals doped onto Fe₃O₄, offer the advantage of easy separation from the reaction mixture using a magnetic field. mdpi.com

Catalyst System Precursor Ester Alcohol(s) Key Findings Reference
Titanium AdipateDimethyl AdipateIsooctanolEster exchange rate of 94.23% at 117°C. Catalyst is recyclable. nih.gov
Immobilized LipaseAdipic AcidMethanol97.6% conversion yield for DMA synthesis; demonstrates potential for ester synthesis. nih.gov
Zinc AcetateGeneral Polyesters-Effective for facilitating ester-exchange reactions. mdpi.com
(Cyclopentadienyl)titanium TrichloridesMethyl 10-undecenoateVarious AlcoholsHigh catalytic activity and selectivity (>99%) for transesterification. acs.org

Alcoholysis of Precursor Esters

Optimization of Reaction Parameters

The production of this compound, like other dialkyl adipates, is a multi-step process that can be optimized by carefully controlling various reaction parameters. The primary method of synthesis is a Fischer-type esterification, reacting a carboxylic acid with an alcohol, which can be promoted by acid or base catalysis. cir-safety.org

Influence of Reactant Stoichiometry

For the synthesis of DOA, a study found that the optimal molar ratio of isooctanol to dimethyl adipate was 2.55:1, which resulted in a high ester exchange rate. nih.govrsc.orgresearchgate.netnih.gov This highlights the delicate balance required in the stoichiometry to maximize product formation without diluting the reactants.

Temperature and Pressure Regimes in Synthesis

Temperature and pressure are critical parameters in the synthesis of adipate esters. The esterification reaction is typically conducted at elevated temperatures to increase the reaction rate. google.comgoogle.com In the synthesis of diisooctyl adipate, for instance, the reaction is heated to a boiling reflux state to facilitate the removal of water, a byproduct of the reaction. google.comgoogle.com

One study on DOA synthesis identified an optimal reaction temperature of 117°C at the time of catalyst addition, which contributed to a 94.23% ester exchange rate. nih.govrsc.orgresearchgate.netnih.gov The pressure is often controlled to facilitate the removal of byproducts. For example, a micro-vacuum condition (550-590 mmHg) can be employed to help separate water from the reaction mixture. google.com However, other processes may operate at atmospheric or slightly elevated pressures. google.com The choice of temperature and pressure is a trade-off between reaction kinetics and the stability of the reactants and products. epa.gov

Reaction Kinetics and Process Efficiency

The kinetics of the esterification process are influenced by factors such as catalyst concentration, reactant ratio, and temperature. nih.govdergipark.org.tr For similar diester synthesis, a second-order kinetic model has been suggested, with the formation of the monoester being the rate-determining step. dergipark.org.tr

Below is an interactive data table summarizing the optimized reaction parameters for the synthesis of a similar adipate ester, diisooctyl adipate, which provides insights applicable to this compound synthesis.

ParameterOptimal ValueResulting Ester Exchange Rate
Molar Ratio (Isooctanol:Dimethyl Adipate)2.55:194.23%
Catalyst Dosage2.39%94.23%
Reaction Temperature (at catalyst addition)117°C94.23%
Data derived from studies on diisooctyl adipate synthesis. nih.govrsc.orgresearchgate.netnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of plasticizers like this compound to enhance their environmental profile.

Utilization of Sustainable Feedstocks and By-products

A key aspect of green chemistry is the use of renewable and sustainable raw materials. researchgate.net In the context of adipate ester synthesis, this can involve using bio-based feedstocks. google.com For example, adipic acid, a key precursor, can be synthesized from renewable resources through greener oxidation processes. core.ac.uk One such method involves the oxidation of cyclohexene (B86901) using hydrogen peroxide in a microemulsion, which is an environmentally friendlier alternative to traditional methods that use nitric acid and generate nitrous oxide, a greenhouse gas. core.ac.uk

Development of Environmentally Benign Catalysts

The development of efficient and environmentally friendly catalysts is a cornerstone of green chemistry. iupac.org Traditional acid catalysts like sulfuric acid can be corrosive and lead to waste generation. google.comgoogle.com Research has focused on developing heterogeneous and recyclable catalysts that are more benign. iupac.org

For the synthesis of adipate esters, novel catalysts such as titanium adipate have been developed. nih.govrsc.orgresearchgate.netnih.gov This type of catalyst has shown high catalytic efficiency and can be separated from the reaction mixture by filtration and subsequently recycled. nih.govresearchgate.net Other environmentally benign options include the use of solid acid catalysts, ionic liquids, and enzymes (lipases), which can operate under milder conditions and offer high selectivity, reducing the formation of unwanted by-products. iupac.orgnih.govnih.gov The use of such catalysts not only makes the process greener but can also lead to energy savings. nih.govrsc.orgresearchgate.netnih.gov

Solvent-Free and Energy-Efficient Synthesis Methods

The chemical industry is increasingly shifting towards sustainable manufacturing processes, prompting the development of solvent-free and energy-efficient methods for the synthesis of esters like this compound. These advanced synthetic routes aim to minimize environmental impact, reduce production costs, and enhance process safety by eliminating hazardous organic solvents and lowering energy consumption. Key strategies in this domain include enzymatic catalysis, the use of solid acid catalysts, and innovative process technologies such as microwave-assisted synthesis and reactive distillation.

Enzymatic Synthesis in Solvent-Free Systems

Enzymatic catalysis, particularly utilizing lipases, has emerged as a highly effective and environmentally benign approach for ester synthesis. Lipases are advantageous due to their high selectivity, mild reaction conditions, and biodegradability. In the context of adipate ester production, immobilized lipases are often preferred as they can be easily separated from the reaction mixture and reused, which is a significant cost-saving factor.

The key parameters influencing the efficiency of enzymatic esterification in a solvent-free system include:

Temperature: Optimal temperatures for lipase activity are typically in the range of 50-70°C. researchgate.netresearchgate.net Higher temperatures can lead to enzyme denaturation, while lower temperatures result in slower reaction rates.

Substrate Molar Ratio: The molar ratio of alcohol to adipic acid is a critical factor. An excess of the alcohol mixture (isodecyl and isooctyl alcohol) is generally used to drive the reaction forward.

Enzyme Loading: The amount of immobilized lipase affects the reaction rate. Higher enzyme concentrations can lead to faster conversions, but also increase costs.

Agitation Speed: In a stirred-tank reactor, adequate agitation is necessary to ensure proper mixing and overcome mass transfer limitations. nih.gov

Water Removal: Continuous removal of water, a byproduct of esterification, is crucial for achieving high yields in solvent-free systems. This is often accomplished by conducting the reaction under a vacuum. researchgate.net

The table below summarizes typical optimized conditions for the solvent-free enzymatic synthesis of adipate esters, which can be extrapolated for the production of this compound.

ParameterOptimized ValueReference
CatalystImmobilized Candida antarctica lipase B (Novozym 435) researchgate.net
Temperature50 - 60°C nih.govresearchgate.net
Substrate Molar Ratio (Alcohol:Acid)3:1 researchgate.net
Enzyme Loading2.5% (w/w) nih.gov
Reaction Time6 - 7.3 hours nih.govresearchgate.net
Agitation Speed500 rpm nih.gov
Vacuum13.3 kPa researchgate.net
Conversion Yield>95% nih.govresearchgate.net

This data is based on the synthesis of analogous adipate esters and serves as a guideline for the synthesis of this compound.

Heterogeneous Catalysis

The use of solid acid catalysts presents another viable solvent-free and energy-efficient route for the synthesis of adipate esters. These catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and reduced corrosion issues compared to conventional liquid acid catalysts like sulfuric acid. Examples of solid acid catalysts include ion-exchange resins, zeolites, and sulfated metal oxides.

Titanium-based catalysts, such as titanium adipate, have been shown to be effective for the synthesis of diisooctyl adipate via transesterification in a process described as environmentally friendly and energy-saving. nih.govrsc.org The optimal conditions for this transesterification reaction, which can be adapted for the synthesis of this compound, are detailed in the table below.

ParameterOptimized ValueReference
CatalystTitanium Adipate nih.govrsc.org
ReactantsDimethyl Adipate, Isooctyl Alcohol nih.govrsc.org
Catalyst Dosage2.39% nih.govrsc.org
Molar Ratio (Isooctanol:Dimethyl Adipate)2.55:1 nih.govrsc.org
Reaction Temperature117°C nih.govrsc.org
Ester Exchange Rate94.23% nih.govrsc.org

This data is for the synthesis of diisooctyl adipate and can be considered as a reference for the synthesis of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is an energy-efficient technology that can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bspublications.netoatext.com The direct interaction of microwave radiation with the polar molecules in the reaction mixture results in rapid and uniform heating. bspublications.net This technique is well-suited for solvent-free reactions, further enhancing its green credentials.

While specific studies on the microwave-assisted synthesis of this compound are limited, the successful application of MAOS for the synthesis of other esters and organic compounds suggests its high potential in this area. rsc.orgacs.org The key benefits of employing microwave irradiation for the synthesis of this compound would include:

Reduced Reaction Time: Reactions that take hours with conventional heating can often be completed in minutes. bspublications.net

Improved Yields and Purity: The rapid and uniform heating can minimize the formation of side products.

Process Intensification with Reactive Distillation

Reactive distillation is a process intensification technique that combines chemical reaction and separation in a single unit. For equilibrium-limited reactions like esterification, reactive distillation can be particularly advantageous. By continuously removing the byproducts (in this case, water) from the reaction zone, the reaction equilibrium is shifted towards the products, leading to higher conversion rates. This integration of reaction and separation can also result in significant energy and capital cost savings. mdpi.com

The application of reactive distillation to the synthesis of this compound would involve feeding adipic acid, isodecyl alcohol, and isooctyl alcohol into a distillation column containing a suitable catalyst in the reactive section. As the esterification proceeds, the water byproduct is removed from the top of the column, while the heavier ester product is collected at the bottom. This method has been explored for the synthesis of other esters and shows promise for the efficient production of this compound. mdpi.comresearchgate.net

Plasticization Mechanisms and Polymer Interactions of Isodecyl Isooctyl Adipate

Fundamental Principles of Adipate (B1204190) Ester Plasticization

The plasticizing effect of adipate esters, including isodecyl isooctyl adipate, is primarily explained by several key theories that describe how these smaller molecules interact with large polymer chains. hallstarindustrial.comresearchgate.net

The free volume theory is a cornerstone of understanding plasticization. hallstarindustrial.comresearchgate.netkinampark.com It posits that the flexibility of a polymer is dependent on the internal space, or "free volume," available for polymer chain segments to move. researchgate.netkinampark.com Plasticizers, being smaller molecules compared to the polymer, increase the total free volume within the polymer-plasticizer system. hallstarindustrial.combdmaee.net This added volume facilitates the movement of polymer chains, allowing them to slide past one another more easily, which in turn enhances the material's flexibility and lowers its glass transition temperature (Tg). bdmaee.neteupegypt.comhallstarindustrial.com The increase in free volume is a direct contributor to the enhanced mobility of the polymer macromolecules, transforming the material from a rigid, glassy state to a more pliable, rubbery state at lower temperatures. kinampark.comeupegypt.com

Effective plasticization relies on favorable intermolecular interactions between the plasticizer and the polymer. specialchem.com For a plasticizer to be compatible and efficient, the attractive forces between the plasticizer and polymer molecules must be similar in magnitude to the forces between the polymer molecules themselves. specialchem.com

Free Volume Theory and Polymer Chain Mobility Enhancement

Compatibility and Synergistic Effects with Polymer Matrices

This compound's utility is defined by its compatibility with various polymers and its ability to work in conjunction with other additives to achieve desired material properties.

This compound is frequently used as a plasticizer for Polyvinyl Chloride (PVC). google.com Pure PVC is a rigid and brittle material, but the incorporation of plasticizers like this compound imparts flexibility and softness. ijiert.org The plasticizer molecules intersperse themselves between the PVC chains, reducing the strong intermolecular forces and allowing the chains to move more freely. plasticisers.orgijiert.org This results in a significant lowering of the glass transition temperature, making the PVC flexible at room temperature. ijiert.org

Adipate esters are particularly valued in PVC applications for conferring excellent low-temperature flexibility. researchgate.net this compound, often used in blends with other plasticizers like phthalates, helps to maintain the flexibility of PVC products even when exposed to cold conditions. nj-chem.co.jp Research has shown that adipate esters can effectively lower the Tg of PVC, with some studies indicating a reduction of over 130°C compared to pure PVC. researchgate.net The compatibility of adipates with PVC is generally good, leading to stable and durable flexible products. dergipark.org.tr

Table 1: General Effects of Adipate Plasticizers on PVC Properties

PropertyEffect of Adipate Plasticizer AdditionScientific Rationale
Flexibility IncreasedReduction of intermolecular forces between PVC chains allows for greater chain mobility. plasticisers.orgijiert.org
Glass Transition Temperature (Tg) DecreasedIncreased free volume and weakened polymer-polymer interactions lower the energy required for chain movement. bdmaee.netijiert.orgmdpi.com
Low-Temperature Performance ImprovedThe linear structure of adipates helps maintain flexibility at reduced temperatures. researchgate.net
Tensile Strength Generally DecreasedThe presence of plasticizer molecules weakens the overall cohesive strength of the polymer matrix. bdmaee.net
Elongation at Break IncreasedEnhanced chain mobility allows the material to stretch more before breaking. specialchem.comresearchgate.net

The utility of this compound extends beyond PVC to a range of other polymer systems. It demonstrates good compatibility with several types of polymers:

Cellulosic Polymers: this compound is compatible with cellulose (B213188) derivatives such as cellulose acetate (B1210297) butyrate, ethyl cellulose, and nitrocellulose. nih.gov In these applications, it serves to increase flexibility and workability. nih.gov

Polyurethanes: Adipate esters are used as plasticizers in polyurethane systems, where they contribute to low-temperature flexibility. bdmaee.netchemcess.com They are compatible with polyurethane resins and can be incorporated to produce more pliable materials. bdmaee.net

Rubber-based Polymers: this compound shows compatibility with various synthetic rubbers, including polychloroprene and nitrile rubber (NBR). hallstarindustrial.com In these elastomers, it helps to lower the glass transition temperature and improve low-temperature performance. hallstarindustrial.com For instance, adipate esters are used as plasticizers in hydroxyl-terminated polybutadiene (B167195) (HTPB)-based binders for solid rocket propellants. icm.edu.pl

Table 2: Reported Compatibility of Isodecyl Adipates with Various Polymers

Polymer TypeReported CompatibilityReference
Polyvinyl Chloride (PVC)Yes
Cellulose Acetate ButyrateYes
Ethyl CelluloseYes
NitrocelluloseYes
PolychloropreneYes
PolyurethaneYes bdmaee.netchemcess.com
Nitrile Rubber (NBR)Yes hallstarindustrial.com

This compound is often used as part of a plasticizer blend to achieve a specific balance of properties in the final product. It can be considered a secondary plasticizer, typically blended with general-purpose primary plasticizers like phthalates (e.g., DINP, DIDP) or terephthalates (e.g., DOTP). dergipark.org.trgoogle.com

Compatibility with Other Polymer Types (e.g., Cellulosic, Polyurethane, Rubber-based)

Molecular-Level Insights into Plasticizer-Polymer Dynamics

To comprehend the plasticizing effect of this compound on a molecular level, it is essential to investigate the interactions between the plasticizer and the polymer matrix. Techniques such as spectroscopic analysis and calorimetric studies offer valuable insights into these dynamics, revealing how the plasticizer integrates with and modifies the polymer's structure and thermal properties.

Spectroscopic Analysis of Polymer-Plasticizer Blends

Spectroscopic methods, particularly Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for probing the interactions between a plasticizer and a polymer. astm.org By analyzing the vibrational spectra of the polymer-plasticizer blend, it is possible to identify changes in chemical bonding and intermolecular forces, which are indicative of the plasticization mechanism.

When this compound is blended with a polymer like polyvinyl chloride (PVC), the plasticizer molecules position themselves between the polymer chains. This spacing reduces the polymer-polymer interactions, specifically the van der Waals forces. windows.net FTIR analysis can detect shifts in the characteristic absorption bands of both the polymer and the plasticizer, signaling these interactions. For instance, the carbonyl group (C=O) in the adipate ester is a key site for interaction. Changes in the position and shape of the C=O stretching band can indicate hydrogen bonding or other polar interactions with the polymer. researchgate.netjustia.com

Research on similar adipate plasticizers in PVC has shown that the interaction between the plasticizer and the polymer can be observed through the amplification of certain peak intensities in the FTIR spectrum. researchgate.net These spectral changes suggest a physical interaction that leads to the plasticizing effect, rather than a chemical reaction. astm.org

Illustrative FTIR Spectral Data of PVC Plasticized with an Adipate Ester

Functional GroupWavenumber (cm⁻¹) in Pure PVCWavenumber (cm⁻¹) in Plasticized PVCObservation
C-Cl Stretching~610-690Shifted and/or broadenedIndicates interaction with plasticizer molecules near the chlorine atom.
CH₂ Bending~1430Minor shiftsChanges in the local environment of the polymer backbone.
C=O Stretching (from Adipate)N/A~1730The position and intensity of this peak provide direct evidence of the plasticizer's interaction with the PVC matrix.

This table is illustrative and based on typical data for adipate plasticizers in PVC. Actual values can vary depending on the specific adipate and experimental conditions.

Calorimetric Studies of Glass Transition Modulation

Calorimetric techniques, especially Differential Scanning Calorimetry (DSC), are fundamental in understanding how plasticizers like this compound affect the thermal properties of polymers. dokumen.pubnih.gov The primary function of a plasticizer is to lower the glass transition temperature (Tg) of the polymer, the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. astm.orgnih.gov

The addition of this compound to a polymer introduces free volume and increases the mobility of the polymer chains. The long, flexible alkyl chains of the adipate disrupt the packing of the polymer chains, allowing them to move more freely at lower temperatures. acs.org This results in a significant decrease in the Tg of the blend, a key indicator of plasticization efficiency. google.com

DSC measurements quantify this effect by detecting the heat flow associated with the glass transition. The magnitude of the Tg depression is directly related to the concentration and compatibility of the plasticizer with the polymer. dokumen.pub Studies on various adipate plasticizers have consistently shown a reduction in the Tg of polymers like PVC. researchgate.net

Representative DSC Data for PVC Plasticized with Adipate Esters

Plasticizer Concentration (phr*)Glass Transition Temperature (Tg) of PVC Blend (°C)
0 (Neat PVC)85
2055
4025
60-5

phr: parts per hundred parts of resin. This data is representative for a generic adipate plasticizer and illustrates the typical trend. Actual values for this compound may vary.

The lowering of the Tg is a direct consequence of the increased free volume and weakened intermolecular forces between polymer chains, facilitated by the presence of the this compound molecules. windows.net This enhanced molecular mobility is the fundamental principle behind the increased flexibility and processability of the plasticized polymer. google.com

Degradation Mechanisms and Stability Analysis of Isodecyl Isooctyl Adipate

Oxidative Degradation Pathways

Oxidative degradation occurs when the ester is exposed to oxygen, a process often accelerated by heat, light, and the presence of metal catalysts. This degradation proceeds through a complex series of free-radical reactions.

The oxidation of adipate (B1204190) esters is understood to follow a free-radical chain reaction mechanism. scispace.com This process is classically divided into three main stages: initiation, propagation, and termination. researchgate.net The initiation phase involves the formation of initial free radicals, typically by the abstraction of a hydrogen atom from the ester molecule. This can be triggered by thermal energy or the presence of initiators. researchgate.net For branched ethers and similar compounds, a common degradation pathway involves the abstraction of α-hydrogen atoms by hydroxyl radicals. nih.gov The decomposition of hydroperoxides, which are initial, stable intermediates, into alkoxyl and hydroxyl radicals is a slow reaction that marks the beginning of the autoxidation process. researchgate.net

The oxidative degradation of adipate esters results in a complex mixture of smaller and larger molecules. Analysis of the analogous compound di-isooctyl adipate (DOA) reveals the formation of low-molecular-weight compounds, including monoesters, different diesters, alcohols, and olefins as primary degradation products. researchgate.net The generation of these polar compounds, particularly carboxylic acids, leads to a significant increase in the acid number of the fluid. researchgate.net

Further analysis shows the formation of more varied degradation fragments. semanticscholar.orgdntb.gov.ua In some cases, these fragments can recombine to form larger, polymerized products. semanticscholar.org Metabolic studies on similar diesters confirm that degradation can lead to the corresponding diacids (adipic acid) and alcohols (such as isooctyl alcohol and isodecyl alcohol). cir-safety.orgscbt.com

Table 1: Identified Oxidation Products of Adipate Esters
Product CategorySpecific ExamplesReference
Low-Molecular-Weight CompoundsMonoesters, Diesters, Alcohols, Olefins researchgate.net
Acidic ProductsCarboxylic Acids, Adipic Acid researchgate.netcir-safety.org
Alcohol ProductsIsooctyl alcohol, Isodecyl alcohol cir-safety.org
Complex ProductsPolymeric Fragments semanticscholar.org

The resistance of isodecyl isooctyl adipate to oxidation can be substantially enhanced through the use of antioxidants and stabilizers. researchgate.netgoogle.com These additives function by interfering with the free-radical chain reaction, thereby retarding the degradation of the base oil. google.com

Commonly used antioxidants include phenolic and aminic types, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and diphenylamine (B1679370) (DPA), which have been studied for their protective effects. semanticscholar.org These compounds can work synergistically to provide greater stability than when used alone. researchgate.net The effectiveness of an antioxidant is often measured by its ability to increase the oxidation induction time and the onset temperature of oxidation, as determined by methods like pressure differential scanning calorimetry. semanticscholar.orgresearchgate.net

Table 2: Effect of Antioxidants on Ester Oil Stability
Antioxidant TypeObserved EffectReference
Phenolic (e.g., BHT)Improves thermal-oxidative stability. semanticscholar.org
Aminic (e.g., DPA)Improves thermal-oxidative stability. semanticscholar.org
Ester-bridged AntioxidantsCan exhibit higher thermal stability and oxidation resistance than commercial antioxidants. researchgate.net
Synergistic Mixtures (Phenolic/Aminic)Confirms a synergistic anti-oxidative effect, enhancing performance. researchgate.net

Role of C-O Bond Susceptibility in Oxidative Processes

Thermal Degradation Processes

In the absence of oxygen, or at temperatures high enough to supersede oxidative pathways, this compound undergoes thermal degradation or pyrolysis.

The primary mechanism for the thermal degradation of diesters is pyrolysis. researchgate.net This process is characterized by the cleavage of specific covalent bonds within the molecule. researchgate.net Studies on analogous diester compounds have shown that the main bond-breaking events are the scission of β-C–H bonds in the alcohol chain and the cleavage of C–C bonds. researchgate.net These bond scission events result in the decomposition of the large ester molecule into smaller, more volatile compounds. researchgate.net High-pressure differential scanning calorimetry has established that the thermal oxidation stability of similar diester oils decreases significantly at temperatures above 250°C. researchgate.net

Effect of Elevated Temperatures on Molecular Integrity

The molecular integrity of this compound, like other diester-based compounds, is susceptible to elevated temperatures, which can induce thermal and thermo-oxidative degradation. High temperatures provide the necessary energy to initiate the cleavage of chemical bonds within the ester molecule, leading to a loss of its original structure and properties.

Studies on analogous adipate esters, such as dioctyl adipate (DOA), reveal that thermal-oxidative degradation is a significant concern at elevated temperatures. For instance, heating DOA at 200 °C for 30 hours results in a notable increase in the total acid number (TAN), indicating the formation of acidic byproducts. researchgate.net The primary mechanism of degradation at high temperatures is often pyrolysis, which involves the cleavage of β-C–H and C–C bonds. researchgate.net This process leads to the breakdown of the ester into smaller molecules. researchgate.netsemanticscholar.org

Reactive molecular dynamics simulations of DOA have shown that the C-O bonds of the alcohol chain and the ester group are particularly vulnerable to oxidative attack. semanticscholar.org The thermal-oxidative process can be initiated by the breaking of C-O bonds in the alcohol fragment, leading to the formation of acyloxy and alkyl free radicals. researchgate.net These radicals can then participate in a cascade of secondary reactions.

While this compound is recognized for its good thermal stability, making it suitable for certain high-temperature applications, its stability is not absolute. google.com The presence of branched alkyl chains, such as isodecyl and isooctyl groups, can influence the thermal stability. Research on various diesters has shown that branching in the alcohol moiety can affect properties like pour point and oxidation stability. researchgate.net However, above certain temperatures, typically exceeding 250°C to 300°C for similar diester oils, thermal oxidation stability decreases, and decomposition of additives can occur, leading to a decline in performance. researchgate.net

The following table summarizes the general effects of elevated temperatures on adipate esters based on available literature for similar compounds.

Parameter Effect of Elevated Temperature Primary Mechanism Relevant Temperature Range
Molecular Structure Cleavage of C-O, β-C–H, and C–C bonds. researchgate.netresearchgate.netPyrolysis, Thermal-Oxidation. researchgate.netresearchgate.net> 200-250 °C. researchgate.netresearchgate.net
Chemical Properties Increase in Total Acid Number (TAN). researchgate.netFormation of acidic degradation products. researchgate.net> 200 °C. researchgate.net
Physical Properties Potential changes in viscosity. researchgate.netFormation of both smaller degradation products and larger polymerized molecules. researchgate.netresearchgate.net> 250 °C. researchgate.net

Product Evolution During Thermal Decomposition

The thermal decomposition of this compound results in the evolution of a complex mixture of smaller molecules. The specific products formed depend on the temperature, the presence of oxygen, and the duration of thermal stress.

Based on studies of analogous adipate esters like dioctyl adipate (DOA) and bis(2-ethylhexyl) decanedioate, the primary degradation products include low-molecular-weight compounds such as:

Monoesters: Formed from the cleavage of one of the ester linkages. For DOA, hexanedioic acid mono(2-ethylhexyl) ester is a key product. researchgate.net

Carboxylic Acids: The breakdown of the adipate backbone and ester groups leads to the formation of various carboxylic acids, which contributes to the increase in the total acid number of the degraded material. researchgate.net

Alcohols: The corresponding alcohols from the ester groups, isodecanol (B128192) and isooctanol, are expected to be released. scbt.comcir-safety.org

Olefins: These can be formed through the pyrolysis and cleavage of the alkyl chains. researchgate.netsemanticscholar.org

Smaller Diesters: Further reactions can lead to the formation of diesters with shorter chains. researchgate.net

Carbon Dioxide: This can be a byproduct of the oxidation of acyloxy radicals. researchgate.net

In the presence of oxygen (thermo-oxidative degradation), the reaction pathways become more complex. The initial cleavage of C-O bonds in the alcohol fragment of DOA, for example, produces acyloxy and alkyl free radicals. researchgate.net These highly reactive species can then undergo several transformations: the acyloxy radical can abstract a hydrogen atom to form a monoester or undergo further oxidation to yield a smaller ester and carbon dioxide. researchgate.net

Simultaneously, polymerization reactions can occur, leading to the formation of higher molecular weight products, although this is often accompanied by the generation of a larger proportion of low molecular weight degradation products. researchgate.net

The table below outlines the major classes of products identified during the thermal decomposition of similar adipate esters.

Product Class Specific Examples (from DOA studies) Formation Pathway
Monoesters Hexanedioic acid mono(2-ethylhexyl) ester. researchgate.netCleavage of one ester bond. researchgate.net
Low Molecular Weight Carboxylic Acids Various short-chain acids. researchgate.netDegradation of the adipate and alkyl chains. researchgate.net
Alcohols 2-ethyl-1-hexanol. semanticscholar.orgCleavage of the ester bond. semanticscholar.org
Olefins Various olefins. researchgate.netsemanticscholar.orgPyrolysis and cleavage of alkyl chains. researchgate.netsemanticscholar.org
Low Molecular Weight Diesters Pentanoic acid 2-ethylhexyl ester. researchgate.netFurther oxidation of acyloxy radicals. researchgate.net
Gaseous Products Carbon Dioxide. researchgate.netOxidation of intermediate radicals. researchgate.net
Polymerization Products High molecular weight compounds. researchgate.netRecombination of radical species. researchgate.net

Hydrolytic Degradation Characteristics

Ester hydrolysis is a chemical reaction in which a water molecule breaks one of the ester bonds, resulting in the formation of a carboxylic acid and an alcohol. libretexts.org For this compound, this would lead to adipic acid and the corresponding isodecyl and isooctyl alcohols. The rate and mechanism of this reaction are highly dependent on the pH of the environment. clemson.edu

Acid-Catalyzed Hydrolysis: In acidic environments (typically below pH 6), the hydrolysis of esters is catalyzed by protons (H+). clemson.edu The proton attaches to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This process is reversible and does not typically proceed to completion. libretexts.org The rate of acid-catalyzed hydrolysis increases as the pH decreases. clemson.edu

Base-Mediated Hydrolysis (Saponification): In alkaline or basic environments (dominant above pH 7 or 8), hydrolysis is mediated by hydroxide (B78521) ions (OH-). clemson.edu The hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon of the ester. This reaction, often termed saponification, is generally irreversible because the resulting carboxylic acid is deprotonated in the basic medium to form a carboxylate salt, which is not reactive towards the alcohol. libretexts.org The rate of this reaction is dependent on the hydroxide ion concentration and therefore increases with increasing pH. clemson.edunih.gov

Neutral Hydrolysis: At or near neutral pH, a pH-independent hydrolysis mechanism can occur, where water itself acts as the nucleophile without catalysis by acid or base. clemson.edu This process is generally much slower than acid- or base-catalyzed hydrolysis for simple esters. clemson.eduviu.ca Neutral and alkaline hydrolysis are considered the most common pathways in typical environmental pH ranges. clemson.edu

The general schemes for ester hydrolysis are as follows:

Acid-Catalyzed: R-COOR' + H₂O ⇌ R-COOH + R'-OH (in the presence of H⁺) libretexts.org

Base-Mediated: R-COOR' + OH⁻ → R-COO⁻ + R'-OH libretexts.org

The hydrolytic stability of this compound is influenced by several key factors beyond environmental pH. These include temperature, molecular structure, and the presence of catalysts.

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. acs.orgmdpi.com Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly, regardless of the pH.

Molecular Structure: The structure of the ester itself plays a crucial role.

Steric Hindrance: The branched nature of the isodecyl and isooctyl alcohol groups can provide steric hindrance around the carbonyl carbon. This shielding effect can make it more difficult for a nucleophile (like water or a hydroxide ion) to attack the ester linkage, thus increasing hydrolytic stability compared to esters with linear alcohol chains. purdue.edu

Hydrophobicity: The long, branched alkyl chains of this compound increase its hydrophobicity. This reduces its solubility in water, which in turn can limit the access of water molecules to the ester bonds and slow down the rate of hydrolysis, especially in heterogeneous systems. Polyesters with longer alkyl diol units have been shown to have higher hydrolytic stability. mdpi.com

Catalysts: The presence of certain substances can catalyze the hydrolysis reaction. The carboxylic acid produced during hydrolysis can itself act as a catalyst for further hydrolysis, a process known as autocatalysis. purdue.edu This can lead to an acceleration of the degradation process over time.

Presence of Other Substances: The formulation in which the adipate is used can also affect its stability. For example, acids formed from the hydrolysis of the ester can react with metals to form salts, which could potentially lead to other issues like the formation of insoluble residues. purdue.edu

The following table summarizes the key factors influencing the hydrolytic stability of adipate esters.

Factor Influence on Hydrolytic Stability Mechanism of Action
High pH (Alkaline) Decreases stability. clemson.eduIncreased concentration of OH⁻ nucleophiles enhances saponification rate. clemson.edunih.gov
Low pH (Acidic) Decreases stability. clemson.eduH⁺ catalysis makes the carbonyl carbon more susceptible to nucleophilic attack. libretexts.orgclemson.edu
Elevated Temperature Decreases stability. acs.orgProvides activation energy for the hydrolysis reaction. acs.org
Steric Hindrance Increases stability. purdue.eduBranched alkyl groups physically block nucleophilic attack on the ester bond. purdue.edu
Hydrophobicity Increases stability. mdpi.comReduces water solubility, limiting access of water to the ester linkage. mdpi.com
Autocatalysis Decreases stability over time. purdue.eduThe carboxylic acid product of hydrolysis catalyzes further degradation. purdue.edu

Mechanisms of Ester Hydrolysis in Diverse Environments

Mechanisms of Photo-Degradation and UV Stability

This compound, like other aliphatic esters, is not expected to strongly absorb UV radiation in the solar spectrum that reaches the Earth's surface (wavelengths > 290 nm). nih.gov However, photo-degradation can still occur through indirect photochemical reactions.

The primary mechanism for the atmospheric degradation of vapor-phase diisooctyl adipate is the reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov These highly reactive radicals can abstract hydrogen atoms from the alkyl chains of the adipate molecule, initiating a cascade of oxidative degradation reactions. The estimated atmospheric half-life for this process for diisooctyl adipate is approximately 16 hours. nih.gov

While pure aliphatic esters lack significant chromophores for direct photolysis, the presence of impurities or other substances within a formulation can act as photosensitizers. researchgate.net These photosensitizers can absorb UV radiation and then transfer the energy to the adipate molecule or generate other reactive species, such as singlet oxygen or radicals, which can then attack the ester. google.commdpi.com

For adipate-containing polymers like poly(butylene adipate-co-terephthalate) (PBAT), UV exposure is known to cause chain cleavage of the ester linkages. researchgate.netmdpi.com This process can lead to the formation of lower molecular weight fragments. In some cases, simultaneous cross-linking reactions can also occur, initiated by radical species formed during photodegradation. researchgate.net

Although direct photolysis is not considered a primary degradation pathway for this compound in water, it may undergo this process to some extent if functional groups that can absorb light above 290 nm are present, potentially from impurities or formulation additives. nih.gov

Degradation Medium Primary Photochemical Mechanism Key Reactive Species Anticipated Outcome
Atmosphere (Vapor Phase) Indirect photo-oxidation. nih.govHydroxyl radicals (•OH). nih.govDegradation into smaller, oxidized products. nih.gov
Polymer Matrix Indirect photodegradation via photosensitizers or direct cleavage of ester bonds in co-polymers. researchgate.netmdpi.comFree radicals, singlet oxygen. researchgate.netgoogle.commdpi.comChain scission, cross-linking, formation of low molecular weight fragments. researchgate.net
Aquatic Environment Generally low susceptibility to direct photolysis; potential for indirect photolysis. nih.govHydroxyl radicals, photosensitizer-generated species. nih.govSlow degradation.

Rheological Properties and Viscosity Modulation by Isodecyl Isooctyl Adipate

Impact on Polymer Melt Rheology

Isodecyl isooctyl adipate (B1204190) plays a crucial role in modifying the behavior of polymer melts, which is fundamental for processing techniques such as extrusion and molding.

When subjected to shear forces, polymer melts containing isodecyl isooctyl adipate often exhibit non-Newtonian behaviors. One of the most significant of these is shear thinning, a phenomenon where the viscosity of the material decreases as the shear rate increases. This is advantageous in many processing applications, as it allows for easier flow and mold filling at high processing speeds. For instance, plastisols containing adipate plasticizers demonstrate shear thinning behavior, which is crucial for their application performance. dergipark.org.tr The extent of shear thinning can be influenced by the concentration of the plasticizer; however, detailed studies specifically quantifying the shear thinning behavior of this compound across various polymer systems and concentrations are not extensively available in the provided search results.

Conversely, shear thickening, an increase in viscosity with increasing shear rate, is less commonly observed in these systems but can occur under specific conditions, though no direct evidence for this was found in the context of this compound.

Table 1: Effect of Adipate Plasticizers on Polymer Processing

Property Effect of this compound Addition Source
Melt Viscosity Reduction sciencemadness.orggoogle.com
Processing Temperature Reduction sciencemadness.org
Processability Improvement sciencemadness.orgnih.gov
Mold Release Improved sciencemadness.org

Ideal fluids that exhibit a constant viscosity regardless of the applied shear rate are known as Newtonian fluids. However, most polymer melts are non-Newtonian, meaning their viscosity changes with the shear rate. lukasiewicz.gov.pldss.go.th The addition of this compound can influence the degree of non-Newtonian behavior. While it generally promotes shear thinning (a non-Newtonian characteristic), the specific impact on the transition between Newtonian and non-Newtonian flow regimes is complex and depends on the polymer matrix, plasticizer concentration, and processing conditions. At very low shear rates, some plasticized polymer systems may exhibit a Newtonian plateau, where viscosity is relatively constant. As the shear rate increases, they transition to shear-thinning behavior. dergipark.org.tr

Viscosity Reduction and Processing Facilitation

Viscoelastic Characteristics of Plasticized Systems

Polymers are viscoelastic materials, meaning they exhibit both viscous (liquid-like) and elastic (solid-like) properties. numberanalytics.comthermofisher.com The addition of this compound modifies these viscoelastic characteristics.

Dynamic Mechanical Analysis (DMA) is a key technique used to characterize the viscoelastic properties of plasticized polymers. numberanalytics.commdpi.com This analysis provides information on the storage modulus (G'), loss modulus (G''), and phase angle (δ).

Storage Modulus (G'): This represents the elastic component of the material and its ability to store energy. rheologylab.comtainstruments.com The addition of a plasticizer like this compound typically lowers the storage modulus, indicating a softer, more flexible material. sciencemadness.org

Loss Modulus (G''): This represents the viscous component and the material's ability to dissipate energy, usually as heat. rheologylab.comtainstruments.com The loss modulus is also affected by the presence of a plasticizer.

Phase Angle (δ) and Tan Delta (tan δ): The phase angle is the phase shift between the applied stress and the resulting strain. google.com The tangent of this angle, tan δ (G''/G'), is a measure of the damping ability of the material. A higher tan δ indicates a greater degree of energy dissipation. The peak of the tan δ curve is often associated with the glass transition temperature (Tg) of the polymer. hallstarindustrial.com

Table 2: Key Parameters in Dynamic Rheological Analysis

Parameter Description Typical Effect of this compound Source
Storage Modulus (G') Measure of stored elastic energy Decrease sciencemadness.org
Loss Modulus (G'') Measure of dissipated energy (viscous response) Varies with temperature and frequency tainstruments.com
Phase Angle (δ) Phase shift between stress and strain Influenced by plasticizer concentration google.com
Tan Delta (tan δ) Ratio of loss modulus to storage modulus (G''/G') Peak shifts to lower temperatures hallstarindustrial.com

The viscoelastic properties of polymers are highly dependent on temperature. mdpi.comresearchgate.net The addition of this compound significantly alters this temperature dependence. A key effect is the depression of the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state. nih.gov By lowering the Tg, this compound expands the temperature range over which the polymer exhibits flexibility. nih.gov

The well-known Williams-Landel-Ferry (WLF) equation is often used to describe the temperature dependence of the viscoelastic properties of polymers. google.com The presence of a plasticizer will alter the parameters of the WLF equation for a given polymer system. The viscoelastic moduli (G' and G'') of a plasticized polymer will decrease as the temperature increases, with a more pronounced drop occurring around the lowered glass transition temperature. mdpi.com

Dynamic Rheological Analysis (e.g., Storage Modulus, Loss Modulus, Phase Angle)

Formulation Rheology in Specific Material Systems

The rheological properties of a formulation are critical to its performance in various applications. This compound, as a plasticizer and viscosity modifier, plays a significant role in tailoring the flow behavior of different material systems. Its impact is particularly notable in highly filled polymer composites, coatings and adhesives, and various liquid formulations.

Effects in Highly Filled Polymer Composites

In highly filled polymer composites, the addition of plasticizers like this compound can significantly alter the material's rheological profile. These composites, which contain a high concentration of solid fillers within a polymer matrix, often exhibit complex flow behaviors. The incorporation of a plasticizer can reduce the viscosity of the polymer melt, making it easier to process.

The melt flow rate (MFR) is a key parameter used to characterize the processability of polymer materials. mdpi.com Studies on polyvinyl chloride (PVC) composites have shown that the introduction of adipate esters influences the fluidity of the polymer melt. mdpi.com For instance, the MFR of PVC compositions plasticized with adipate esters can be comparable to or even higher than those containing traditional plasticizers like dioctyl phthalate (B1215562) (DOP), particularly within a processing temperature range of 170–190 °C. mdpi.com This indicates that adipate esters can effectively enhance the flow properties of PVC melts.

Furthermore, the presence of fillers adds another layer of complexity to the rheology. Fillers can form their own networks within the polymer matrix, which can increase the viscosity and introduce non-Newtonian flow behavior, such as shear thinning. nih.gov A plasticizer can help to wet the surface of the filler particles, improving their dispersion and reducing the formation of agglomerates that can impede flow.

Rheological Implications for Coating and Adhesive Formulations

The rheological properties of coating and adhesive formulations are crucial for their application and final performance. brieflands.comneliti.com These properties determine factors such as how the coating flows and levels, its sagging resistance on vertical surfaces, and how well an adhesive wets a substrate. brieflands.comresearchgate.net this compound, as a plasticizer, can be used to modify these rheological characteristics.

In coating formulations, plasticizers are added to increase the flexibility and durability of the dried film. brieflands.comneliti.com However, they also have a significant impact on the rheology of the liquid coating solution. The addition of a plasticizer typically leads to a decrease in the viscosity of the formulation. neliti.com This is because the plasticizer molecules interrupt the intermolecular interactions between the polymer chains in the binder, allowing them to move more easily. mdpi.com

The type and concentration of the plasticizer can be used to control the flow behavior of the coating. For instance, studies on plastisols, which are dispersions of PVC particles in a liquid plasticizer, have shown that the type of plasticizer influences the rheological behavior of the paste. psu.edu Adipate esters, for example, can impart different flow characteristics compared to phthalate esters. researchgate.netpsu.edu The viscosity of these pastes is often non-Newtonian, exhibiting shear-thinning behavior where the viscosity decreases as the shear rate increases. psu.edu This property is desirable for many coating application methods, such as spraying or roll coating, which involve high shear rates. psu.edu

In adhesives, the viscosity of the formulation is critical for proper application and bonding. A lower viscosity can improve the wetting of the substrate, leading to better adhesion. Plasticizers like this compound can be used to reduce the viscosity of adhesive formulations, making them easier to apply and ensuring good surface contact. The plasticizer can also affect the open time and setting speed of the adhesive by influencing the mobility of the polymer chains.

Viscosity Control in Liquid Formulations (e.g., Lubricants, Propellant Slurries)

This compound and other adipate esters find application as viscosity control agents in a variety of liquid formulations, including lubricants and propellant slurries. In these systems, the ability to precisely control viscosity over a range of operating conditions is essential for performance.

Lubricants:

In the formulation of synthetic lubricants, esters like adipates are classified as Group V base oils. asharrison.com.au They are often used as a component in the base oil blend to achieve desired viscosity characteristics. Adipate esters are known for their excellent low-temperature properties and high viscosity indices. asharrison.com.au The viscosity index (VI) is a measure of how much the viscosity of a fluid changes with temperature. A higher VI indicates a smaller change in viscosity over a wider temperature range.

The use of adipate esters can help to formulate lubricants that perform reliably in both high and low-temperature environments. asharrison.com.aucondensia.com They can be used as the sole basestock or blended with other synthetic base oils like polyalphaolefins (PAOs) to improve properties such as additive solubility and seal compatibility. asharrison.com.au The molecular structure of the adipate ester, including the type of alcohol used in its synthesis, can be tailored to achieve specific viscosity targets. asharrison.com.au For example, di-tridecyl adipate has a higher viscosity at 40°C compared to 2-ethylhexyl adipate. functionalproducts.com

Interactive Data Table: Viscosity of Adipate Esters

Adipate EsterViscosity @ 40°C (mm²/s)
Di-2-ethylhexyl adipate (DOA)8
Isodecyl adipate15
Di-tridecyl adipate29

Note: The data in this table is illustrative and based on typical values for these types of esters. Actual values may vary depending on the specific grade and manufacturer.

Propellant Slurries:

While specific research on this compound in propellant slurries is limited in the provided search results, the principles of its function as a plasticizer and viscosity modifier are applicable. Propellant slurries are highly filled systems, typically consisting of solid energetic particles suspended in a liquid binder. The rheology of these slurries is critical for their processing, such as casting the propellant grain, and for ensuring the homogeneity and stability of the final product.

The addition of a plasticizer like an adipate ester can significantly reduce the viscosity of the propellant slurry, making it easier to mix and cast. By lowering the viscosity, the plasticizer can also allow for a higher solids loading, which can increase the energy density of the propellant. The plasticizer can also improve the mechanical properties of the cured propellant, making it more flexible and less prone to cracking. The choice of plasticizer will depend on its compatibility with the binder and other ingredients in the formulation, as well as its effect on the ballistic properties of the propellant.

Advanced Applications in Material Science and Engineering

Polymer Composite Formulations

In the realm of polymer science, Isodecyl isooctyl adipate (B1204190) is a key additive, primarily used as a plasticizer to modify the physical properties of various resins. It is compatible with a range of polymers including Polyvinyl Chloride (PVC), nitrocellulose, ethyl cellulose (B213188), and polychloroprene. traquisa.commdpi.comulprospector.com

A primary function of Isodecyl isooctyl adipate is to impart excellent flexibility to polymers at low temperatures. primescholars.compvcchemical.com The incorporation of this adipate ester into a polymer matrix, such as PVC, significantly lowers the glass transition temperature (Tg), the point at which the material becomes brittle. specialchem.combdmaee.net This is crucial for applications where materials are exposed to cold environments and must maintain their flexibility, such as in outdoor wiring, cables, and automotive components. fscichem.com The branched structure of the isodecyl and isooctyl alcohol chains disrupts the close packing of polymer chains, increasing free volume and allowing for greater molecular mobility at reduced temperatures. specialchem.com This results in a product that resists cracking and failure in cold conditions. Technical data for Diisodecyl adipate (DIDA) demonstrates its efficacy, with a very low pour point and freezing point below -54°C. traquisa.comprimescholars.comchemceed.com

Table 1: Low-Temperature Performance of Diisodecyl Adipate (DIDA) in Polymer Formulations

PropertyValueTest Method/Reference
Freezing Point< -54 °C traquisa.comprimescholars.com
Clash-Berg Temperature-44 °C traquisa.com
Glass Transition (Tg) ReductionSignificantly lowers polymer Tg specialchem.combdmaee.net

The addition of this compound serves to modulate the mechanical properties of plasticized materials, enhancing their utility. While plasticizers generally reduce tensile strength and modulus, they significantly increase elongation at break, a measure of a material's ductility. mdpi.commdpi.com Formulations containing Diisodecyl adipate (DIDA) exhibit high resistance to tensile forces and excellent elongation characteristics. traquisa.com This balance of properties is desirable in applications requiring both durability and flexibility, such as in synthetic leather, films, and hoses. traquisa.comgoogle.com The plasticizer acts as an internal lubricant, facilitating the movement of polymer chains past one another when subjected to stress. primescholars.com

Table 2: Typical Mechanical Properties of PVC Plasticized with Diisodecyl Adipate (DIDA)

PropertyValueTest Method/Standard
Tensile Strength2490 psi (approx. 17.2 MPa) traquisa.com
Elongation at Break370 % traquisa.com
Hardness85 Shore A traquisa.com

Low-Temperature Performance Enhancement in Flexible Polymers

Specialized Lubricant Formulations

This compound is classified as an API Group V synthetic ester base oil. chemceed.com Synthetic esters are valued in high-performance lubricants for their engineered molecular structures, which provide a superior combination of properties compared to conventional mineral oils. chemceed.comstle.org

As a synthetic diester, this compound is utilized as a base stock in demanding lubrication applications like hydraulic and compressor oils. traquisa.commachinerylubrication.com It can be used as the sole basestock or blended with other synthetic fluids like polyalphaolefins (PAOs). traquisa.com Key advantages of adipate esters in lubricants include excellent lubricity, good solvency for additives, high viscosity index (VI), and low volatility. chemceed.commachinerylubrication.com The high viscosity index, noted as 148 for DIDA, indicates a smaller change in viscosity with temperature fluctuations, ensuring consistent performance across a wide operating range. traquisa.comprimescholars.com Its inherent polarity also contributes to strong film strength on metal surfaces. stle.org

Table 3: Typical Properties of Diisodecyl Adipate (DIDA) as a Lubricant Base Oil

PropertyValue
Viscosity @ 40°C14 cSt
Viscosity @ 100°C3.6 cSt
Viscosity Index (VI)144 - 148
Pour Point-57 °C
Flash Point221 °C
Acid Number≤ 0.2 mg KOH/g
Biodegradability (OECD 301)76.5%

Data compiled from sources traquisa.comprimescholars.comstle.org

Synthetic esters like this compound exhibit excellent thermal and oxidative stability, which is critical for lubricants operating at high temperatures. traquisa.comchemceed.comq8oils.com Saturated esters, in particular, demonstrate very good aging stability compared to unsaturated natural esters. q8oils.com This stability minimizes the formation of sludge, varnish, and acidic byproducts that can degrade lubricant performance and damage equipment. oelcheck.com The Rotating Pressure Vessel Oxidation Test (RPVOT), ASTM D2272, is a standard method used to evaluate the oxidation stability of lubricants by measuring the time it takes for the oil to resist oxidation under accelerated conditions. oelcheck.commachinerylubrication.comlubrication.expert Similarly, Thermogravimetric Analysis (TGA) can be used to assess thermal stability by measuring weight loss as a function of temperature. researchgate.netmdpi.com Lubricants formulated with adipate esters are designed to provide long service life in severe conditions, such as in jet engines and high-temperature industrial machinery. chemceed.commachinerylubrication.com

Synthetic Ester Base Oils in High-Performance Lubricants

Enabling Technology in Adhesives and Sealants

In the field of adhesives and sealants, this compound functions as an essential enabling technology. It is used as a plasticizer to improve the flexibility and durability of the final product. fscichem.com Many polymers used in adhesive and sealant formulations can become brittle over time or at low temperatures, leading to bond failure. The incorporation of an adipate plasticizer mitigates this by lowering the glass transition temperature and maintaining the material's elasticity. bdmaee.net This is particularly important for sealants used in construction and automotive applications, which must accommodate joint movement and withstand temperature cycles without cracking. The compatibility of DIDA with various polymers allows it to be effectively blended into formulations for polyurethane, PVC, and rubber-based adhesives and sealants, enhancing properties like peel strength and preventing cohesive failure. mdpi.comgoogle.comtuni.fi

Role in Advanced Polymer Processing (e.g., 3D Printing Inks)

This compound, a mixed-ester plasticizer, is gaining attention in material science for its potential applications in advanced polymer processing. While direct research focused exclusively on this compound in 3D printing inks is limited, its role can be inferred from the well-documented performance of similar adipate esters and the general requirements of photocurable compositions used in additive manufacturing. Adipate-based plasticizers are known for their utility in applications requiring low-temperature performance and high resistance to ultraviolet light. googleapis.com

In the context of 3D printing, particularly with photocurable resins, the primary challenge is often overcoming the inherent brittleness and rigidity of the cured material. googleapis.com Plasticizers are incorporated into formulations to enhance flexibility and elasticity, which is crucial for producing functional prototypes, flexible models, and other construction elements. googleapis.com The inclusion of a plasticizer like this compound can lower the glass transition temperature (Tg) of the polymer matrix, reduce the tensile modulus and hardness, and thereby expand the operational temperature range of the printed object. googleapis.comnih.gov

The function of plasticizers is to insert themselves between polymer chains, reducing the intermolecular forces (van der Waals forces) and consequently increasing the mobility of the polymer chains. google.com This results in a softer, more flexible material with improved elongation and impact resistance. google.com In advanced polymer processing techniques such as 3D printing, the viscosity of the liquid resin is a critical parameter. Plasticizers can significantly lower the viscosity of the formulation, which is advantageous for technologies like material jetting or vat photopolymerization, ensuring smooth flow and precise deposition of the material.

Research on related adipate plasticizers, such as di-isooctyl adipate (DOA) and diisodecyl adipate (DINA), in polymer systems like Polyvinyl Chloride (PVC) provides insights into their potential effects. google.comresearchgate.net These studies demonstrate the effectiveness of adipates in modifying mechanical properties. For instance, the addition of adipate plasticizers leads to a measurable decrease in hardness and modulus, while increasing the elongation at break. It is hypothesized that this compound, as an asymmetric ester, may offer unique advantages by disrupting polymer crystallinity more effectively than its symmetric counterparts, potentially leading to enhanced flexibility and processing characteristics.

The molecular structure of this compound, featuring branched alkyl chains of different lengths, is expected to impart good compatibility with a range of polymer systems used in 3D printing inks, such as those based on (meth)acrylates. googleapis.comjustia.com Its relatively low volatility compared to smaller plasticizers would also contribute to the long-term stability and performance of the printed part, minimizing plasticizer migration and preserving the desired mechanical properties over time.

Table 1: Comparative Properties of Adipate Plasticizers in Polymer Formulations

PropertyDi-isooctyl Adipate (DOA)Diisodecyl Adipate (DINA)Expected Performance of this compound
Primary Function Plasticizer, flexibility enhancerPlasticizer, improved permanencePlasticizer, balanced flexibility and permanence
Effect on Hardness Significant reductionSignificant reductionSignificant reduction
Low-Temperature Flexibility ExcellentVery GoodExcellent
Volatility ModerateLowLow to Moderate
UV Resistance GoodGoodGood googleapis.com
Compatibility with Acrylates GoodGoodGood

Environmental Fate and Transport of Isodecyl Isooctyl Adipate

Environmental Release Pathways

The release of isodecyl isooctyl adipate (B1204190) into the environment can occur at various stages of its life cycle, from production to the disposal of consumer products.

The manufacturing process of isodecyl isooctyl adipate involves the esterification of adipic acid with isodecyl and isooctyl alcohols. nih.govenvironmentclearance.nic.in During this process, there is a potential for the release of the compound into the environment through various waste streams. nih.gov Industrial emissions can contribute to its presence in the atmosphere, water, and soil. nih.gov The production and processing of plastics containing this adipate can also lead to its release. nih.gov

This compound is not chemically bound to the polymer matrix in products like PVC. canada.caeuropa.eu This allows it to leach or migrate out of consumer products over time, a process that can be influenced by factors such as temperature and contact with liquids. acs.org Consumer products containing this adipate, such as toys, food packaging, and building materials, can be a significant source of its release into the indoor and outdoor environment. acs.orgnih.gov When these products are disposed of in landfills, the compound can potentially leach into the surrounding soil and groundwater. nih.gov

Emission during Production and Processing

Abiotic Transformation Processes

Once in the environment, this compound can undergo transformation through non-biological processes, primarily driven by atmospheric and aquatic conditions.

In the atmosphere, this compound is expected to exist in both vapor and particulate phases. nih.gov The vapor-phase of the compound can be degraded by reacting with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated half-life for this reaction is approximately 16 hours, indicating a relatively rapid degradation process in the air. nih.gov This degradation is a key mechanism for its removal from the atmosphere. nih.govnih.gov

Table 1: Estimated Atmospheric Degradation of this compound

Parameter Value Source
Reaction Reaction with Hydroxyl Radicals nih.gov

In aquatic environments, this compound is expected to adsorb to suspended solids and sediment due to its high Log Kow. nih.gov While hydrolysis, the breakdown of the compound by reaction with water, is generally a slow process for phthalates and adipates, it can be enhanced under acidic or alkaline conditions. canada.caresearchgate.net Photolysis, or degradation by sunlight, is also a potential pathway for transformation. nih.gov Some studies on similar compounds suggest that photolysis can contribute to their removal from aquatic systems, although the specific rates for this compound are not well-documented. researchgate.netcpsc.gov

Atmospheric Degradation via Hydroxyl Radical Reactions

Biotic Transformation and Biodegradation Studies

The breakdown of this compound by living organisms, particularly microorganisms, is a crucial aspect of its environmental fate. Several studies have investigated the biodegradability of adipate esters. In general, adipates are considered to be more readily biodegradable than some other types of plasticizers, like certain phthalates. nih.gov

Research has shown that various bacteria and fungi can degrade adipate esters. nih.gov The process typically involves the hydrolysis of the ester bonds, breaking the molecule down into adipic acid and the corresponding alcohols (isodecanol and isooctanol). nih.gov These smaller molecules can then be further metabolized by microorganisms. nih.gov The rate of biodegradation can be influenced by factors such as the specific microbial community present, temperature, and the availability of other carbon sources. researchgate.net While some studies indicate that this compound can be biodegraded, the extent and rate can vary, and it may not always meet the criteria for "ready biodegradability" in standard tests. nih.govumweltbundesamt.de

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Adipic acid
Isodecyl alcohol
Isooctyl alcohol
Polyvinyl chloride (PVC)
Hydroxyl radical
Isodecanol (B128192)

Microbial Degradation in Soil and Water Systems

Studies have shown that this compound can be degraded by pure cultures of bacteria and fungi in laboratory settings. nih.gov In shake flask experiments, these microorganisms were able to break down the compound over incubation periods ranging from one to four weeks. nih.gov However, it remains uncertain if these specific microorganisms would be as effective at biodegrading this compound in natural soil and water environments. nih.gov The process of biodegradation is crucial in determining the persistence of the compound in these systems.

For similar compounds, like phthalate (B1215562) esters, biodegradation rates in natural sediments are influenced by their tendency to sorb to sediment particles. canada.ca Highly hydrophobic compounds with strong sorption potential exhibit slower biodegradation rates because their availability to microorganisms in the water is reduced. canada.ca While specific data for this compound is limited, related adipates and phthalates show that the rate of microbial degradation can be a key factor in their environmental persistence.

Anaerobic Biodegradation in Waste Environments

Environmental Distribution and Partitioning Behavior

The distribution of this compound in the environment is governed by its partitioning between air, water, soil, and sediment.

Sorption to Environmental Matrices (Soil, Sediment, Particulates)

Based on an estimated Koc value of 5 x 10^5, this compound is expected to be immobile in soil. nih.gov This high Koc value, derived from its estimated log Kow of 8.1, suggests a strong tendency for the compound to adsorb to soil and sediment particles. nih.gov When released into water, it is anticipated that this compound will adsorb to suspended solids and sediment. nih.gov This sorption to environmental matrices is a significant factor in its environmental distribution, as it can limit the compound's mobility and bioavailability. nih.gov

Table 1: Estimated Partitioning Coefficients for this compound

ParameterEstimated ValueImplication
Log Kow8.1High potential for partitioning into organic matter
Koc5 x 10^5Expected to be immobile in soil and adsorb to sediment

Source: PubChem CID 61022 nih.gov

Volatilization from Environmental Surfaces

Volatilization is another potential transport pathway for this compound. With an estimated Henry's Law constant of 5.2 x 10^-5 atm-cu m/mole, volatilization from moist soil and water surfaces is considered a potentially important fate process. nih.gov However, the strong adsorption of the compound to soil and sediment is expected to significantly reduce the rate of volatilization. nih.gov

The estimated volatilization half-lives from a model river and lake are 2 and 32 days, respectively, if adsorption is not taken into account. nih.gov When adsorption is considered, the estimated volatilization half-life from a model pond increases dramatically to 96 years. nih.gov Based on its estimated vapor pressure of 2.6 x 10^-5 mm Hg, volatilization from dry soil surfaces is not expected to be a significant environmental fate process. nih.gov

Table 2: Estimated Volatilization Half-Lives for this compound

Environmental CompartmentEstimated Half-Life (without adsorption)Estimated Half-Life (with adsorption)
Model River2 days-
Model Lake32 days-
Model Pond-96 years

Source: PubChem CID 61022 nih.gov

Analytical Methodologies for Characterization and Quantification

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic methods provides a powerful toolkit for the detailed analysis of isodecyl isooctyl adipate (B1204190). These techniques offer complementary information regarding the compound's molecular structure, functional groups, and purity.

Gas Chromatography–Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like isodecyl isooctyl adipate. This method combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. core.ac.uk

In a typical GC-MS analysis of adipate esters, the sample is first introduced into the GC system, where it is vaporized. An inert carrier gas, such as helium, then transports the vaporized sample through a capillary column. oup.com The column's stationary phase interacts differently with the various components of the sample, leading to their separation based on factors like boiling point and polarity. For adipate esters, temperature programming is often employed, where the column temperature is gradually increased to facilitate the elution of higher boiling point compounds. oup.com

Once separated, the individual components enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which fragments the molecules into a predictable pattern of ions. core.ac.uk These ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum serves as a "molecular fingerprint," allowing for definitive identification by comparison to spectral libraries. For quantitative analysis, selected-ion monitoring (SIM) can be utilized, where the instrument is set to detect only specific ion fragments characteristic of the target analyte, thereby increasing sensitivity and reducing matrix interference. oup.com

Sample preparation for GC-MS analysis of adipate esters often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the sample matrix. keikaventures.comnih.gov For instance, in analyzing drinking water, a sample can be extracted with a solvent like methylene (B1212753) chloride, followed by concentration of the extract before injection into the GC-MS system. keikaventures.comnemi.gov

GC-MS Parameter Typical Value/Condition Reference
Carrier Gas Helium oup.com
Column Type Capillary Column keikaventures.com
Injection Mode Splitless or Direct Injection oup.com
Ionization Mode Electron Impact (EI) core.ac.uk
Detector Mass Spectrometer (Quadrupole, Ion Trap) researchgate.net
Temperature Program Initial hold, followed by a ramp to a final temperature oup.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When applied to this compound, FTIR can confirm the presence of key structural features, such as the ester carbonyl group and the long alkyl chains. core.ac.uk

The principle of FTIR involves passing infrared radiation through a sample. The molecules in the sample absorb radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹).

For an adipate ester like this compound, the most prominent absorption band is the C=O (carbonyl) stretch of the ester group, which typically appears in the region of 1730-1750 cm⁻¹. The spectrum will also show strong C-H stretching vibrations from the isodecyl and isooctyl alkyl chains, usually in the 2850-2960 cm⁻¹ range. Additionally, C-O stretching vibrations of the ester linkage can be observed in the 1000-1300 cm⁻¹ region. nist.gov

Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that allows for the direct analysis of liquid or solid samples with minimal preparation. americanpharmaceuticalreview.com This makes it a valuable tool for quality control and rapid screening of materials.

Functional Group Characteristic Absorption Range (cm⁻¹) Reference
C-H Stretch (Alkyl) 2850 - 2960 nist.gov
C=O Stretch (Ester) 1730 - 1750 nist.gov
C-O Stretch (Ester) 1000 - 1300 nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound, including the connectivity of atoms and their chemical environment. For a complex molecule like this compound, with its isomeric alkyl chains, NMR is crucial for confirming the precise structure.

¹H NMR (proton NMR) provides information about the different types of protons in the molecule and their neighboring protons. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons. For this compound, one would expect to see signals corresponding to the protons on the alkyl chains and those adjacent to the ester oxygen atoms.

¹³C NMR (carbon NMR) provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and bonding.

Gel Permeation Chromatography (GPC) / Advanced Polymer Chromatography

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume in solution. biorizon.eu While often associated with the analysis of high molecular weight polymers, GPC can also be employed for the characterization of smaller molecules like plasticizers. star-lab.am

In the context of this compound, GPC can be used to assess its purity by separating it from higher molecular weight oligomers or polymeric impurities that may have formed during its synthesis. It can also be used as a clean-up technique to remove high molecular weight interferences from a sample extract prior to analysis by other methods like GC-MS. star-lab.am

The system consists of a pump, an injector, a column packed with a porous gel, and a detector (commonly a refractive index or UV detector). biorizon.eu As the sample passes through the column, larger molecules, which are excluded from the pores of the gel, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, leading to a longer retention time. The resulting chromatogram provides a distribution of the molecular sizes of the components in the sample.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. These methods are particularly useful for characterizing the thermal stability and phase behavior of compounds like this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is widely used to determine the thermal transitions of a material, such as melting point, glass transition temperature (Tg), and crystallization temperature.

For this compound, which is a liquid at room temperature, DSC can be used to determine its low-temperature behavior, such as its crystallization and melting points. This information is critical for applications where the material may be subjected to low temperatures. A typical DSC experiment involves placing a small amount of the sample in a pan and heating or cooling it at a controlled rate. google.com The resulting thermogram plots heat flow against temperature, with peaks or shifts in the baseline indicating thermal events.

The glass transition temperature (Tg) is another important parameter that can be determined by DSC. It represents the temperature at which an amorphous solid or a liquid transitions into a glassy state upon cooling or vice versa upon heating. This property is particularly relevant for plasticizers as it relates to their ability to impart flexibility to polymers. google.com

Thermal Transition Description Relevance for this compound
Glass Transition (Tg) Temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state.Indicates the effective temperature range for its plasticizing action. google.com
Crystallization (Tc) Temperature at which the liquid material solidifies into a crystalline structure upon cooling.Important for understanding low-temperature performance and storage stability.
Melting (Tm) Temperature at which a crystalline solid transitions to a liquid state upon heating.Characterizes the solid-to-liquid phase transition.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and volatility of materials like this compound. The analysis involves monitoring the mass of a sample as it is heated at a constant rate. The resulting data provides information on decomposition temperatures and the presence of volatile components.

Detailed research findings from TGA studies on plasticizer blends containing dialkyl adipates reveal the temperatures at which significant mass loss occurs, indicating the limit of their thermal stability. google.com In a typical analysis of plasticizers, the volatility is measured by heating the sample from room temperature to several hundred degrees Celsius under a controlled atmosphere, often nitrogen, to prevent oxidation. google.com For instance, a common TGA method involves heating the sample from 25°C to 450°C at a rate of 10°C per minute. google.com The resulting TGA curve plots the percentage of weight loss against temperature, with the onset temperature of decomposition being a key parameter for assessing thermal stability. researchgate.netresearchgate.net TGA results show that the thermal performance of plasticized PVC can vary, with different adipate-based systems exhibiting distinct decomposition stages. researchgate.net

Table 1: Example TGA Parameters for Adipate Plasticizer Analysis

Parameter Value
Instrument TA Instruments TGA5000 or similar
Temperature Range 25°C - 450°C
Heating Rate 10°C/min
Atmosphere Nitrogen (N₂)
N₂ Flow Rate (Furnace) 25 cc/min
N₂ Flow Rate (Balance) 10 cc/min
Sample Size Approximately 10 mg

This table is illustrative of typical parameters used in the analysis of adipate plasticizers as described in related literature. google.com

Pressure Differential Scanning Calorimetry (PDSC)

Pressure Differential Scanning Calorimetry (PDSC) is an essential technique for evaluating the oxidative stability of organic materials, including ester-based lubricants and plasticizers like this compound. researchgate.netpsgraw.com The method measures the difference in heat flow between a sample and a reference as a function of temperature or time while they are subjected to a controlled pressure and atmosphere. The onset of oxidation is detected as an exothermic event.

PDSC can be used to assess the resistance of oils to oxidation at elevated temperatures. researchgate.net This is particularly relevant for adipate esters used in applications like aviation lubrication oils. researchgate.net Studies on similar compounds, such as di-2-ethylhexyl sebacate (B1225510) (DEHS) and isooctyl adipate, utilize PDSC to determine their thermal and oxidation stabilities. researchgate.net The technique has established that the thermal oxidation stability of certain diester oils decreases above 250°C. researchgate.net The primary result from a PDSC test is the oxidation induction time (OIT), which is the time until the onset of the exothermic oxidation peak and serves as a key measure of a material's resistance to oxidative degradation.

Advanced Techniques for Degradation Product Analysis

Understanding the degradation of this compound requires sophisticated techniques capable of identifying and quantifying the resulting products, which may include smaller molecules or oxidized derivatives.

Laser Desorption Mass Spectrometry

Laser Desorption Mass Spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), is a powerful tool for the analysis of large, non-volatile molecules like polyesters and plasticizers. science.gov This soft ionization technique allows for the mass analysis of large molecules with minimal fragmentation. While specific studies applying this technique to this compound are not prevalent, its use in analyzing related polyester (B1180765) compounds demonstrates its applicability. science.gov

In a typical MALDI experiment, the analyte is co-crystallized with a matrix material, and a pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules. The resulting ions are then analyzed by a mass spectrometer. High-resolution mass spectrometry, such as Fourier Transform Mass Spectrometry (FTMS), coupled with MALDI, facilitates the detailed characterization of polymeric samples, allowing for confirmation of repeat units and end-group analysis. science.gov This approach could be used to identify oligomeric degradation products of this compound that may form under thermal or oxidative stress.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolites

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for identifying and quantifying metabolites of xenobiotics in biological samples. nih.govmdpi.com This technique is crucial for understanding the metabolic fate of adipate plasticizers in humans.

A study on the structurally similar plasticizer diisononyl adipate (DINA) provides a clear model for how the metabolites of this compound could be analyzed. researchgate.net In this research, an online solid-phase extraction (SPE) coupled with LC-MS/MS was developed to quantify specific DINA metabolites in human urine. researchgate.net The primary metabolites identified were products of oxidative metabolism, including mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA). researchgate.net The study found that the hydroxylated metabolite (OH-MINA) was the major urinary metabolite, with concentrations peaking between 1.4 and 2.3 hours after ingestion. researchgate.net The high selectivity of MS/MS allows for the differentiation of isomeric compounds, which is important given the complex isomeric nature of commercial adipate plasticizers. researchgate.net

Table 2: Urinary Metabolite Excretion Data for Diisononyl Adipate (DINA) Following Oral Administration

Metabolite Mean Urinary Excretion Fraction (FUE) Mean Time to Peak Concentration (Tmax) Mean Maximum Concentration (Cmax)
OH-MINA 0.022% 1.8 h 23.1 µg/L
oxo-MINA 0.003% 1.9 h 2.87 µg/L
cx-MIOA 0.009% 1.9 h 9.83 µg/L

Data derived from a human metabolism study of the related compound diisononyl adipate (DINA), demonstrating the type of quantitative data obtainable via LC-MS/MS. researchgate.net

Rheological Characterization Techniques

The primary function of this compound as a plasticizer is to modify the rheological properties of polymers. Therefore, techniques that characterize these properties are essential.

Dynamic Shear Rheometry (DSR)

Dynamic Shear Rheometry (DSR) is a principal technique used to characterize the viscoelastic behavior of materials. pavementinteractive.orgwikipedia.org It is widely used to measure the properties of polymer melts, asphalt (B605645) binders, and other materials modified with plasticizers like adipate esters. researchgate.netgoogle.com The DSR applies an oscillating shear stress to a small sample held between two plates and measures the resulting strain. pavementinteractive.org

This analysis yields two key parameters: the complex shear modulus (G), which represents the material's total resistance to deformation, and the phase angle (δ), which indicates the relative proportion of viscous to elastic response. wikipedia.org A larger phase angle signifies more viscous (liquid-like) behavior, while a smaller phase angle indicates more elastic (solid-like) behavior. pavementinteractive.org For plasticizers, DSR is used to evaluate their effect on a polymer's flexibility and performance across a range of temperatures. researchgate.net For example, studies on dioctyl adipate (DOA) as an asphalt modifier use DSR to analyze the improvement in low-temperature performance and the change in the rutting factor (G/sinδ) at high temperatures. researchgate.net

Table 3: Typical Dynamic Shear Rheometer (DSR) Test Parameters

Parameter Description Typical Value/Range
Geometry Parallel-plate 25.0 mm diameter
Oscillation Frequency Speed of oscillation 10 rad/s (1.59 Hz)
Temperature Range Test temperature scan -40°C to 130°C
Strain/Stress Control Determines if torque or deformation is controlled Chosen to be within the linear viscoelastic region

This table presents common DSR parameters used for characterizing materials containing adipate esters. pavementinteractive.orggoogle.com

Bending Beam Rheometry (BBR)

Bending Beam Rheometry (BBR) is a technique primarily used to evaluate the low-temperature performance of materials. researchgate.net For adipate plasticizers like this compound, BBR is instrumental in determining their ability to impart flexibility to polymers at low temperatures. taylorandfrancis.com The test measures the flexural creep stiffness of a material, which indicates its resistance to deformation under a constant load at cold temperatures. researchgate.net

Adipate esters are known for improving the low-temperature properties of polymers such as PVC. researchgate.netmdpi.com The BBR test can quantify this improvement by measuring the creep modulus (S) and the creep rate (m-value) of the plasticized polymer. researchgate.net A lower creep modulus and a higher creep rate signify better low-temperature performance, indicating that the plasticizer is effective in preventing the material from becoming brittle. researchgate.net Research on similar adipates, like dioctyl adipate (DOA), has utilized BBR to evaluate the low-temperature rheological properties of materials they are mixed with, such as asphalt binders. taylorandfrancis.com While direct BBR studies on "this compound" are not prevalent in the public literature, the methodology is standard for assessing the performance of adipate plasticizers in general. taylorandfrancis.compacificspecialityoils.com

Rotational Viscometry and Capillary Rheometry

Viscosity is a fundamental property of plasticizers, influencing their processing and performance characteristics. researchgate.netastm.org Rotational viscometry and capillary rheometry are common methods used to measure the viscosity of liquid plasticizers like this compound. nbchao.comhanser-elibrary.com

Rotational Viscometry measures viscosity by determining the torque required to rotate a spindle immersed in the fluid at a constant speed. nbchao.comhanser-elibrary.com This technique is useful for studying how the viscosity of the plasticizer changes with shear rate and temperature. nbchao.comevonik.com For instance, the dynamic viscosity of similar plasticizers has been determined using a rotational rheometer with a cone-plate measuring unit at a constant temperature (e.g., 20°C) and shear rate. google.comgoogle.com This information is critical for applications involving plastisols, where the initial viscosity and its stability over time are key processing parameters. researchgate.netevonik.com

Capillary Rheometry involves measuring the time it takes for a fixed volume of fluid to flow through a calibrated capillary tube under gravity. astm.org This method determines the kinematic viscosity. astm.org The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the fluid's density at the test temperature. astm.org The viscosity of adipate plasticizers is typically lower than that of phthalates with similar alcohol chain lengths, which contributes to lower plastisol viscosities. researchgate.net

The viscosity of plasticizers like adipates is known to be temperature-dependent. astm.org This relationship can be described by the log-log function versus the log of the absolute temperature, which is valuable for predicting handling and performance under varying thermal conditions. astm.org

Table 1: Rheological Characterization Methods for Adipate Plasticizers

Analytical Method Property Measured Significance for this compound
Bending Beam Rheometry (BBR) Flexural Creep Stiffness, Creep Rate Evaluates low-temperature flexibility and embrittlement point when mixed in a polymer matrix. researchgate.nettaylorandfrancis.com
Rotational Viscometry Dynamic Viscosity, Shear-dependent flow Determines processing characteristics in plastisols and other liquid formulations. nbchao.comevonik.comgoogle.com

| Capillary Rheometry | Kinematic Viscosity | Provides fundamental viscosity data for quality control and performance prediction. astm.org |

Environmental Monitoring and Biomonitoring Methodologies

The widespread use of plasticizers necessitates the development of robust analytical methods to monitor their presence in the environment and to assess human exposure through biomonitoring.

Extraction and Preconcentration Techniques from Environmental Samples

Detecting trace levels of this compound and other plasticizers in complex environmental matrices like water, soil, or air requires effective extraction and preconcentration steps to isolate and concentrate the analytes before instrumental analysis. unl.edumdpi.com

Solid-Phase Extraction (SPE) is a widely used technique. mdpi.comdiva-portal.org For adipate and phthalate (B1215562) esters in water samples, sorbents like Chromabond® HLB (a hydroxylated polystyrene-divinylbenzene resin) have proven effective. mdpi.comdiva-portal.org The process typically involves conditioning the sorbent, passing the water sample through the SPE cartridge, drying the sorbent, and finally eluting the trapped analytes with a suitable organic solvent like ethyl acetate (B1210297). mdpi.com This method achieves good recovery rates (75–112%) and is capable of reaching low limits of detection in the nanogram per liter range. mdpi.com

Solid-Phase Microextraction (SPME) is another common technique, particularly for water samples. capes.gov.brscut.edu.cn A fused-silica fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) is exposed to the sample (either by immersion or in the headspace). capes.gov.br The plasticizers partition onto the fiber, which is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. scut.edu.cn Headspace SPME has been successfully used for the analysis of di-2-ethylhexyl adipate (DEHA) and various phthalates in bottled water. capes.gov.br

Dispersive Liquid-Liquid Microextraction (DLLME) has also been applied for the extraction of plasticizers from aqueous samples. researchgate.net This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution that facilitates the rapid transfer of analytes into the fine droplets of the extraction solvent. researchgate.net

For solid samples like dust, extraction is often performed using ultrasonic and vortex mixing with an appropriate solvent, followed by a clean-up step using materials like Florisil to remove interfering substances. acs.org

Quantification of Environmental Metabolites

Human exposure to adipate esters is typically assessed by measuring their metabolites in biological samples, most commonly urine. acs.orgresearchgate.net The parent compound, this compound, is expected to be hydrolyzed in the body to monoester metabolites, which may then undergo further oxidation. researchgate.neteuropa.eu

For the structurally similar di(2-ethylhexyl) adipate (DEHA), the primary specific metabolites identified in human urine after oral administration are the side-chain oxidized monoesters: mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA). researchgate.netnih.gov Adipic acid is a major, but non-specific, metabolite. researchgate.netnih.gov Similarly, for diisononyl adipate (DINA), the identified urinary metabolites are mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA). researchgate.net

Quantification of these polar metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . researchgate.netresearchgate.net Sample preparation often involves enzymatic treatment with β-glucuronidase to deconjugate any glucuronidated metabolites, followed by solid-phase extraction (SPE) for clean-up and preconcentration. acs.orgresearchgate.net Stable isotope-labeled internal standards are crucial for accurate quantification via isotope dilution analysis. researchgate.netnih.gov

Table 2: Biomonitoring of Structurally Similar Adipate Plasticizers

Parent Compound Key Urinary Metabolites for Biomonitoring Analytical Technique
Di(2-ethylhexyl) adipate (DEHA) 5cx-MEPA, 5OH-MEHA, 5oxo-MEHA. researchgate.netnih.gov LC-MS/MS

| Diisononyl adipate (DINA) | OH-MINA, oxo-MINA, cx-MIOA. researchgate.net | LC-MS/MS |

Based on these analogous compounds, it is predicted that the key environmental metabolites for this compound would be the mono-isodecyl adipate, mono-isooctyl adipate, and their further oxidized products. Their quantification would follow similar LC-MS/MS-based methodologies.

Interlaboratory Study and Method Validation

For analytical methods to be considered reliable and robust, they must undergo thorough validation and, ideally, be subjected to interlaboratory studies (also known as round-robin tests). epa.gov This process ensures that a method produces accurate and reproducible results across different laboratories, instruments, and operators. epa.gov

Method validation for the analysis of plasticizers and their metabolites typically assesses several key parameters: researchgate.netnih.govresearchgate.net

Selectivity/Specificity: The ability to measure the analyte of interest without interference from other components in the sample matrix. researchgate.net

Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.netchromatographyonline.com

Trueness (Recovery): The closeness of the measured value to the true value, often assessed by analyzing spiked samples. Acceptable recoveries for plasticizer analysis are often in the range of 50-125% or 70-120%. nih.govnih.gov

Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD), which should typically be below 20%. nih.govresearchgate.netnih.gov

Matrix Effects: The influence of co-extracted compounds from the sample matrix on the ionization and measurement of the analyte. acs.orgresearchgate.net

While specific interlaboratory studies for "this compound" are not documented in readily available literature, methods for other plasticizers, including adipates, have been developed and validated according to established guidelines. researchgate.netepa.govnih.gov For example, a fast analytical method using turbulent flow chromatography coupled to tandem mass spectrometry (TFC-MS/MS) for various plasticizers, including adipates, was validated with acceptable recoveries (50-125%) and RSDs (<20%). nih.govnih.gov Similarly, methods for analyzing plasticizer residues in food matrices like honey have been validated with RSDs below 9%. researchgate.netchromatographyonline.com The principles and parameters from these studies provide a clear framework for the validation of any analytical method developed for this compound. epa.gov

Computational and Theoretical Approaches in Isodecyl Isooctyl Adipate Research

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a computational microscope to observe the motion of atoms and molecules over time. For isodecyl isooctyl adipate (B1204190), these simulations would provide critical insights into its physical properties and interactions within a polymer matrix.

Reactive Molecular Dynamics (RMD) for Degradation Mechanisms

Reactive molecular dynamics (RMD) would be a powerful tool to investigate the chemical breakdown of isodecyl isooctyl adipate. This method allows for the simulation of chemical reactions, such as thermal or hydrolytic degradation, by modeling the formation and breaking of chemical bonds. A typical study would involve simulating the adipate molecule under conditions of high temperature or in the presence of water to predict the likely degradation pathways and resultant byproducts.

Simulations of Polymer-Plasticizer Interactions

Understanding how this compound interacts with polymers like polyvinyl chloride (PVC) is fundamental to its function as a plasticizer. MD simulations can model the intermolecular forces between the adipate molecules and polymer chains. Such simulations would elucidate how the plasticizer integrates into the polymer structure, increases free volume, and enhances flexibility. Key parameters obtained would include interaction energies and the radial distribution function, which describes the probability of finding a plasticizer molecule at a certain distance from a polymer chain.

Free Volume Calculations and Diffusion Coefficients

The efficiency of a plasticizer is closely related to the concept of free volume. MD simulations can be employed to calculate the fractional free volume of a polymer-plasticizer blend. An increase in free volume facilitates polymer chain mobility, leading to a lower glass transition temperature. Furthermore, these simulations can determine the diffusion coefficient of this compound within the polymer matrix, a key factor in its long-term performance and permanence.

Table 1: Hypothetical Diffusion Coefficients for this compound in PVC at Various Temperatures (Illustrative) This table is for illustrative purposes to show the type of data that would be generated from MD simulations, as specific experimental data is not available.

Temperature (°C)Diffusion Coefficient (cm²/s)
251.5 x 10⁻¹⁰
505.8 x 10⁻⁹
759.2 x 10⁻⁸
1007.3 x 10⁻⁷

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed electronic-level information about molecules. These methods are essential for understanding the intrinsic properties and reactivity of this compound.

DFT Studies on Reaction Pathways and Molecular Stability

Density Functional Theory (DFT) would be the method of choice for investigating the reaction pathways of this compound's synthesis or degradation. By calculating the energies of reactants, transition states, and products, researchers could map out the most energetically favorable routes for these processes. DFT also allows for the calculation of thermodynamic properties, such as enthalpy of formation and bond dissociation energies, which are direct measures of the molecule's inherent stability.

Electronic Structure Analysis and Reactivity Prediction

Analyzing the electronic structure of this compound can predict its reactivity. Quantum chemical calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate an electrostatic potential map. These analyses would pinpoint the most likely sites for nucleophilic or electrophilic attack, offering a fundamental understanding of the molecule's chemical behavior.

Mathematical Modeling of Material Behavior

Mathematical modeling provides a quantitative framework for understanding and predicting the performance of materials like this compound. By applying established physical and chemical principles, these models can simulate material behavior under various conditions, reducing the need for extensive empirical testing and accelerating the development process.

Predictive Models for Rheological Properties

The rheological properties of a plasticizer are critical as they dictate the processing characteristics and final properties of the plasticized polymer. Predictive models are essential for optimizing formulations and manufacturing processes. The viscosity and flow behavior of adipate esters can be described using various mathematical models.

Research into the rheological properties of plasticizers often involves fitting experimental data to established mathematical equations to predict behavior under different shear rates and temperatures. For instance, studies on systems containing similar plasticizers like dioctyl adipate (DOA) have employed mathematical modeling to understand the binder-plasticizer interactions. icm.edu.pl Computational tools, often based on platforms like Python, can be developed to analyze rheological data from viscometers. scielo.br These tools can apply various mathematical models to determine the flow characteristics of a formulation. scielo.br A common approach is to use the Ostwald-de-Waele model (or Power Law model), which is particularly effective for describing the shear-thinning (pseudoplastic) behavior often observed in polymer melts and plasticized formulations. scielo.br This model relates shear stress to the shear rate and can accurately predict viscosity changes during processing. scielo.br For more complex systems, correlation and predictive schemes based on kinetic theory for dense fluids can be applied to predict transport properties like viscosity for a range of dialkyl adipates. researchgate.net

Below is a table of common rheological models applicable to plasticizer systems.

Table 1: Predictive Rheological Models for Material Behavior

Model Name Description and Application
Ostwald-de-Waele (Power Law) Describes the relationship between shear stress and shear rate for non-Newtonian fluids. scielo.br It is widely used to characterize the pseudoplastic (shear-thinning) behavior common in plasticized polymer systems. scielo.br
Bingham Model Describes a viscoplastic material that behaves as a rigid body at low stresses but flows as a viscous fluid at high stress. It is useful for materials that exhibit a yield stress. dss.go.th
Hard-Sphere Based Correlations Based on the kinetic theory for dense fluids, this approach can be used to create a correlation and predictive scheme for the viscosity of liquid dialkyl adipates. researchgate.net

| Arrhenius Equation | Often used to model the temperature dependence of viscosity. It describes how the rate of a chemical reaction, or in this case, viscous flow, increases with temperature. icm.edu.pl |

Simulation of Environmental Transport and Fate

Computational models are crucial for assessing the environmental impact of chemicals like this compound. These simulations predict how the substance will move through and persist in different environmental compartments such as air, water, soil, and sediment.

The environmental fate of adipate esters is largely governed by their physicochemical properties, such as low water solubility and high octanol-water partition coefficient, which suggest they will preferentially bind to solids like soil and sediment. who.int Environmental fate models use these properties to predict distribution. For example, structure-estimation methods can be used to calculate the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the mobility of the substance in soil. nih.govnih.gov A high Koc value, as is expected for adipate esters, suggests the compound will be immobile in soil. nih.govnih.gov

Atmospheric fate can be modeled by considering the compound's vapor pressure and its reaction with photochemically-produced hydroxyl radicals. nih.gov Models of gas/particle partitioning can predict whether the substance will exist in the vapor or particulate phase in the atmosphere. nih.gov Furthermore, specialized models like the multiphase atmospheric chemistry box model, GAMMA (Gas-Aerosol Model for Mechanism Analysis), can be adapted to simulate chemical processes in specific environments, such as the hydrolysis of synthetic esters in indoor surface films. chemrxiv.org Such simulations can predict the release of volatile organic compounds from materials containing adipates. chemrxiv.org Biodegradation is another critical process, and simulation tests can be conducted to model the rate of degradation in water, sediment, and soil. europa.eueuropa.eu

Table 2: Key Parameters in Environmental Fate Modeling for Adipate Esters

Parameter Significance in Modeling Example Value (for similar adipates)
Soil Partition Coefficient (Koc) Predicts the tendency of a chemical to bind to soil or sediment. A high value indicates immobility. nih.govnih.gov Estimated at 49,000 for bis(2-ethylhexyl) adipate (DEHA). nih.gov
Henry's Law Constant Indicates the partitioning of a chemical between air and water. It is used to model volatilization from water surfaces. nih.gov Estimated at 5.2 x 10⁻⁵ atm-cu m/mole for diisooctyl adipate. nih.gov
Vapor Pressure Determines whether a substance is likely to exist in a gaseous or particulate state in the atmosphere, influencing its transport and deposition. nih.gov <0.00133 kPa at 20 °C for DEHA. who.int

| Biodegradation Rate | Quantifies the rate at which microorganisms break down the chemical, a key factor in its persistence in the environment. who.int | DEHA shows essentially complete biodegradation in activated sludge systems within 35 days. who.int |

Machine Learning Applications in Material Design and Characterization

Machine learning (ML) has emerged as a powerful tool to accelerate the discovery and optimization of new materials, including plasticizers. mdpi.com By learning from existing material data, ML algorithms can predict properties, identify promising new molecular structures, and enhance characterization techniques, significantly reducing the time and cost of research and development. mdpi.com

In the context of plasticizers, ML models can be trained to predict key performance indicators based on molecular structure. mdpi.com For example, algorithms like support vector machines (SVM), when combined with methods like genetic algorithms for feature selection, have shown good results in predicting plasticizer substitution factors. mdpi.com This provides theoretical support for the inverse molecular design of new plasticizers with desired properties. mdpi.com The growing availability of polymer and chemical databases provides the necessary data foundation for these ML applications. mdpi.com

Machine learning is also being coupled with analytical techniques to improve material characterization. acs.org Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) can be combined with ML classifiers to rapidly identify plastic types and even the specific plasticizers within a polymer matrix. acs.org These methods have demonstrated high success rates for identifying consumer plastics and can be adapted for quality control and material analysis. acs.org The application of ML extends to optimizing formulations; for instance, algorithms such as artificial neural networks and decision trees have been used to design concrete mixes containing plasticizers to achieve desired properties with high accuracy. jsoftcivil.com

Table 3: Machine Learning Algorithms in Material Science

Algorithm Application in Polymer/Plasticizer Research
Support Vector Machine (SVM) Used for classification and regression tasks, such as predicting plasticizer performance metrics based on molecular descriptors. mdpi.com
Genetic Algorithm An optimization technique used for screening and selecting the most relevant molecular features (descriptors) to build accurate predictive models. mdpi.com
Artificial Neural Network (ANN) A complex, multi-layered model used for designing formulations, such as concrete mixes with plasticizers, by learning from input-output data. jsoftcivil.com
Decision Tree Regression A model that predicts outcomes by learning simple decision rules inferred from data features. It can be used for designing concrete mixes. jsoftcivil.com

| Chemometrics / Classifiers | Coupled with spectroscopic data (e.g., FTIR, NIR) to create models for the rapid identification and classification of plastic materials and their additives. acs.org |

Q & A

Q. What mechanisms explain the conflicting biodegradability data for this compound compared to other adipate esters (e.g., diethylhexyl adipate)?

  • Methodological Answer : Design OECD 301F or ISO 14851 biodegradation assays to quantify microbial breakdown under controlled conditions. Analyze structural factors (e.g., branching in isodecyl/isooctyl chains) that hinder enzymatic hydrolysis, contrasting with linear analogs like dibutyl adipate . Use LC-MS to identify degradation intermediates and propose metabolic pathways .

Q. How does the branching architecture of isodecyl and isooctyl groups influence plasticizer migration rates in flexible PVC?

  • Methodological Answer : Conduct accelerated migration tests (e.g., ASTM D1203) at elevated temperatures (70–100°C) and measure mass loss gravimetrically. Correlate results with molecular dynamics simulations to model chain entanglement and free volume. Compare with diisononyl adipate (CAS 33703-08-1), which has longer alkyl branches, to isolate structural effects .

Q. What in vitro models best predict the dermal absorption and toxicity of this compound in cosmetic formulations?

  • Methodological Answer : Use Franz diffusion cells with human skin equivalents (e.g., EpiDerm™) to measure permeation rates. Pair with cytotoxicity assays (e.g., MTT) on keratinocytes to assess EC₅₀ values. Reference toxicological summaries for diisostearyl adipate, which shares emollient functions, to identify critical endpoints (e.g., irritation thresholds) .

Q. How can researchers resolve discrepancies in surface tension measurements of this compound across different solvents?

  • Methodological Answer : Standardize measurements using a Wilhelmy plate tensiometer under controlled humidity and temperature. Test in non-polar (hexane) vs. polar (ethanol) solvents to isolate solvent-ester interactions. Compare with isodecyl neopentanoate (CAS 60209-82-7), which has lower viscosity and higher spreading capacity, to validate methodological consistency .

Data Contradiction Analysis

Q. Why do some studies report high biodegradability for adipate esters while others classify them as persistent?

  • Critical Analysis : Variability arises from test conditions (e.g., aerobic vs. anaerobic environments) and ester structure. For example, branched esters like this compound show slower degradation due to steric hindrance, unlike linear dibutyl adipate (CAS 105-99-7). Review REACH alternatives assessments to contextualize regulatory thresholds vs. lab-based data .

Q. How do conflicting cytotoxicity results for adipate esters align with their use in consumer products?

  • Critical Analysis : Dose-dependent effects and exposure pathways (dermal vs. oral) must be considered. While di(2-ethylhexyl) adipate (DEHA) has limited carcinogenicity evidence (IARC Group 3), this compound’s larger molecular weight may reduce bioavailability. Cross-reference safety data sheets (SDS) and in vivo sensory evaluations to reconcile lab findings with real-world applications .

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook for IR/NMR reference spectra .
  • Toxicological Data : CIR Expert Panel reports on diisostearyl adipate and related esters .
  • Environmental Testing : ISO 14851 for biodegradability; ASTM E2148 for migration testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.